Timosaponin N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H76O20 |
|---|---|
Molecular Weight |
937.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O20/c1-18(17-59-40-37(56)34(53)31(50)27(14-46)61-40)7-10-45(58)19(2)30-26(65-45)12-23-21-6-5-20-11-25(24(49)13-44(20,4)22(21)8-9-43(23,30)3)60-42-39(36(55)33(52)29(16-48)63-42)64-41-38(57)35(54)32(51)28(15-47)62-41/h18-42,46-58H,5-17H2,1-4H3/t18-,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+/m0/s1 |
InChI Key |
FRVIYMUWTVFMSJ-INQHUQENSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Timosaponin AIII: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin AIII is a steroidal saponin (B1150181) that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a perennial plant used in traditional Chinese medicine, this compound has demonstrated potent anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of Timosaponin AIII, detailed methodologies for its isolation and purification, and a summary of its engagement with key cellular signaling pathways.
Natural Sources
The principal natural source of Timosaponin AIII is the rhizome of the plant Anemarrhena asphodeloides Bunge, which belongs to the Asparagaceae family.[1][2] This plant is also commonly known as "Zhi Mu" in Chinese.[2][5] While Timosaponin AIII is a key bioactive constituent, its concentration in the plant can be relatively low.[5] However, the rhizome is rich in Timosaponin BII, a structurally related saponin that can be efficiently converted to Timosaponin AIII.[4][5]
Isolation and Purification Methodologies
The isolation of Timosaponin AIII from its natural source is a multi-step process involving extraction, purification, and in some protocols, enzymatic conversion to increase yield.
General Extraction Protocol
A common initial step involves the extraction of total saponins (B1172615) from the dried and powdered rhizomes of Anemarrhena asphodeloides.
Experimental Protocol: Solvent Extraction of Total Saponins
-
Preparation : The rhizomes of Anemarrhena asphodeloides are dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powdered material is typically extracted with hot water under reflux.[4] Alternatively, methanol (B129727) or ethanol (B145695) can be used.[6]
-
Defatting : The resulting crude extract is often defatted using a non-polar solvent like petroleum ether or n-hexane to remove lipids.[6]
-
Solvent Partitioning : The defatted extract is then subjected to liquid-liquid partitioning. Typically, the aqueous extract is partitioned successively with ethyl acetate (B1210297) and n-butanol.[4] The saponins, including Timosaponin AIII and BII, are enriched in the n-butanol fraction.
| Parameter | Value/Solvent | Reference |
| Starting Material | Dried, powdered rhizomes of Anemarrhena asphodeloides | [4] |
| Initial Extraction | Hot water under reflux | [4] |
| Partitioning Solvents | Ethyl acetate, n-Butanol | [4] |
Enzymatic Conversion of Timosaponin BII to Timosaponin AIII
To enhance the yield of Timosaponin AIII, an enzymatic hydrolysis step is often employed to convert the more abundant Timosaponin BII.
Experimental Protocol: Enzymatic Hydrolysis
-
Enzyme : β-D-glycosidase is used to specifically cleave a glucose moiety from Timosaponin BII to yield Timosaponin AIII.[5][7]
-
Reaction Conditions : The crude extract or the n-butanol fraction is incubated with β-D-glycosidase under optimized conditions.
-
Termination : The enzymatic reaction is typically stopped by heat or by adjusting the pH.
| Parameter | Optimal Condition | Reference |
| Enzyme | β-D-glycosidase | [5][7] |
| pH | 4.0 | [5] |
| Temperature | 55 °C | [5] |
| Incubation Time | 2 hours | [5] |
| Enzyme Concentration | 600 U/g of crude extract | [5] |
Purification Techniques
Following extraction and enzymatic conversion, a series of chromatographic techniques are employed to isolate and purify Timosaponin AIII.
Experimental Protocol: Chromatographic Purification
-
Macroporous Resin Chromatography : The extract is first passed through a macroporous resin column (e.g., AB-8) to remove highly polar impurities like sugars and salts.[7] The saponins are adsorbed onto the resin and then eluted with an appropriate solvent, typically an ethanol-water mixture.
-
Silica (B1680970) Gel Column Chromatography : The enriched saponin fraction is then subjected to silica gel column chromatography.[8] A common solvent system for elution is a mixture of chloroform, methanol, and water.[8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining high-purity Timosaponin AIII, preparative HPLC is the final step.[7] A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
-
Crystallization : The purified Timosaponin AIII can be crystallized from a suitable solvent like methanol to obtain a highly pure crystalline product.[7][8]
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
| Macroporous Resin | AB-8 Resin | Ethanol-water | Initial purification | [7] |
| Silica Gel Chromatography | Silica Gel | Chloroform-Methanol-Water (e.g., 52:28:8 or 7:3:1, lower layer) | Separation of saponins | [8] |
| Preparative HPLC | C18 | Methanol-Water | High-purity isolation | [7] |
A study reported obtaining approximately 7 grams of Timosaponin AIII with a purity of over 97% from 1 kg of Anemarrhena asphodeloides rhizomes using a combination of these methods.[7]
Isolation workflow for Timosaponin AIII.
Signaling Pathways Modulated by Timosaponin AIII
Timosaponin AIII exerts its pharmacological effects by modulating several key intracellular signaling pathways, many of which are implicated in cancer cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Timosaponin AIII has been shown to inhibit this pathway in various cancer cell lines.[4][9][10] By suppressing the phosphorylation of Akt and mTOR, Timosaponin AIII can induce apoptosis and autophagy in cancer cells.[4][10]
Inhibition of the PI3K/Akt/mTOR pathway.
MAPK Pathways
Mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are involved in cellular responses to a variety of stimuli and play a significant role in inflammation and cancer. Timosaponin AIII has been reported to suppress the phosphorylation of ERK1/2.[3] In some contexts, it has been shown to inactivate the p38 MAPK-mediated urokinase-type plasminogen activator (uPA) expression, thereby inhibiting cancer cell migration and invasion.[9]
Modulation of MAPK signaling pathways.
NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Timosaponin AIII has been demonstrated to suppress the activation of NF-κB.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Inhibition of the NF-κB signaling pathway.
Conclusion
Timosaponin AIII is a promising natural product with significant therapeutic potential. Its primary source, the rhizome of Anemarrhena asphodeloides, provides a viable starting material for its isolation. The combination of solvent extraction, enzymatic conversion, and multi-step chromatographic purification allows for the production of high-purity Timosaponin AIII suitable for research and drug development. A thorough understanding of its mechanisms of action, particularly its ability to modulate critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, is crucial for its future clinical applications in oncology and inflammatory diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this potent bioactive compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of highly purified timosaponin AIII from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of timosaponin A-III [bio-protocol.org]
- 9. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Timosaponin N: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin N is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, a plant widely used in traditional medicine. As a member of the timosaponin family, which includes more well-studied compounds like Timosaponin AIII and BII, this compound is emerging as a molecule of interest for its potential therapeutic applications, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Properties
This compound is a complex glycoside with a furostanol steroidal aglycone. Its detailed chemical information is summarized below.
| Identifier | Value |
| Molecular Formula | C45H76O20[1][2] |
| Molecular Weight | 937.07 g/mol [3] |
| SMILES String | C[C@@]12--INVALID-LINK--(O3)CC--INVALID-LINK--CO[C@@H]4O--INVALID-LINK--O)O)CO)C">C@([H])[C@@]5([H])--INVALID-LINK--O)O[C@H]7--INVALID-LINK--CO)O)O)O[C@@H]8O--INVALID-LINK--O)O)CO)([H])CC5)C">C@([H])CC1[3] |
| CAS Number | 1010804-67-7[3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, based on its structure as a large, glycosylated steroid, some general properties can be inferred. It is expected to have low aqueous solubility and a high molecular weight, which may impact its oral bioavailability.
| Property | Value |
| Appearance | Dark yellow powder[2] |
| Solubility | Soluble in DMSO[] |
Biological Activities and Mechanism of Action
The primary reported biological activity of this compound is its ability to inhibit the enzyme α-glucosidase[3]. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action makes this compound a potential candidate for the management of type 2 diabetes.
α-Glucosidase Inhibition
While a specific, detailed experimental protocol for this compound's α-glucosidase inhibitory activity is not extensively published, a general methodology for this type of assay is well-established.
A common in vitro method to assess α-glucosidase inhibition involves the following steps:
-
Preparation of Solutions:
-
α-Glucosidase enzyme solution (from baker's yeast or other sources) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then serially diluted to various concentrations.
-
A positive control, such as acarbose, is also prepared in a similar manner.
-
-
Assay Procedure:
-
A specific volume of the α-glucosidase solution is pre-incubated with various concentrations of this compound (or the positive control/vehicle) for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, typically a strong base like sodium carbonate (Na2CO3).
-
-
Data Analysis:
-
The amount of p-nitrophenol released from the enzymatic cleavage of pNPG is quantified by measuring the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of enzyme inhibition is calculated for each concentration of this compound.
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for α-Glucosidase Inhibition Assay
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. The majority of studies on the signaling effects of timosaponins have focused on Timosaponin AIII, which has been shown to influence pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB in the context of cancer and inflammation. Given the structural similarity, it is plausible that this compound may interact with similar pathways, but this remains to be experimentally verified. Future research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.
Extraction and Isolation
This compound is extracted from the rhizomes of Anemarrhena asphodeloides. A general protocol for the extraction and isolation of saponins (B1172615) from this plant material is as follows:
-
Extraction: The dried and powdered rhizomes are typically extracted with a solvent such as methanol (B129727) or ethanol, often using methods like reflux or ultrasonic-assisted extraction to enhance efficiency.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin fraction is generally enriched in the n-butanol layer.
-
Chromatography: The n-butanol fraction is subjected to various chromatographic techniques for the separation and purification of individual saponins. This often involves:
-
Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other stationary phases with a gradient of mobile phase solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.
-
General Extraction and Isolation Workflow for this compound
Characterization and Identification
The structure of this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to identify the aglycone and the sequence of sugar moieties. For this compound, a deprotonated molecular ion [M-H]⁻ at m/z 935 has been reported[3][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure, including the stereochemistry of the aglycone and the linkage positions of the sugar units.
Conclusion and Future Directions
This compound is a natural product with demonstrated α-glucosidase inhibitory activity, suggesting its potential as a therapeutic agent for type 2 diabetes. However, research on this specific timosaponin is still in its early stages compared to other members of its family. To fully understand its therapeutic potential, further studies are required to:
-
Elucidate its complete and unambiguous chemical structure, including its IUPAC name.
-
Determine its key physicochemical properties, such as solubility and logP, which are critical for formulation and drug delivery.
-
Conduct comprehensive in vitro and in vivo studies to confirm its efficacy and safety.
-
Investigate its mechanism of action beyond α-glucosidase inhibition and explore its effects on relevant cellular signaling pathways.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge.
References
Navigating the Therapeutic Potential of Timosaponins: An In-depth Technical Guide on Timosaponin AIII
A Note on Nomenclature: Initial searches for "Timosaponin N" did not yield specific pharmacological data. The vast body of research on bioactive saponins (B1172615) from Anemarrhena asphodeloides Bunge predominantly focuses on Timosaponin AIII (T-AIII). This guide will, therefore, concentrate on the extensive pharmacological effects and bioactivities of Timosaponin AIII, a major and well-studied constituent.
Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological effects of Timosaponin AIII, its underlying mechanisms of action, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Core Pharmacological Effects and Bioactivities
Timosaponin AIII exhibits a broad spectrum of bioactivities, with its anti-cancer effects being the most extensively investigated.[1][2] Its therapeutic potential also extends to anti-inflammatory, neuroprotective, and metabolic regulatory functions.
Anticancer Activity
Timosaponin AIII demonstrates significant cytotoxic effects against a variety of cancer cell lines, often with selectivity for cancer cells over normal cells.[1] Its multi-faceted anti-tumor mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: T-AIII triggers programmed cell death in cancer cells by activating caspase cascades and modulating the expression of apoptosis-related proteins like Bax and Bcl-2.[2][3] It can also cause cell cycle arrest, primarily at the G2/M or G0/G1 phase, thereby inhibiting tumor cell proliferation.[1][3]
-
Inhibition of Angiogenesis: By down-regulating key signaling pathways such as the VEGF/PI3K/Akt/MAPK pathway, T-AIII can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[2][4]
-
Suppression of Metastasis and Invasion: T-AIII has been shown to decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[1][2]
-
Autophagy Modulation: T-AIII can induce autophagy in cancer cells. The role of autophagy in this context is complex; it can either promote cell survival or contribute to cell death depending on the cellular context and concentration of T-AIII.[2][3][5]
-
Reversal of Multidrug Resistance: In certain cancer cell lines, T-AIII can enhance the efficacy of conventional chemotherapy drugs by down-regulating the expression of drug efflux transporters like P-glycoprotein (P-gp).[4]
Anti-inflammatory Effects
Timosaponin AIII possesses potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting key inflammatory signaling pathways like NF-κB and MAPK.[3][6] In models of colitis, T-AIII has been shown to restore the balance of Th17/Treg cells.[2] It also demonstrates a protective effect against UVB-induced inflammation in human epidermal keratinocytes.[1]
Neuroprotective Effects
The neuroprotective potential of Timosaponin AIII and related compounds like Timosaponin BII has been explored in the context of neurodegenerative diseases such as Alzheimer's disease.[1][7] Timosaponin BII has been shown to protect neuronal cells from injury by decreasing inflammatory markers and stabilizing the cytoskeleton.[7] T-AIII has also been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, suggesting a potential role in improving cognitive function.[1]
Metabolic Regulation
Recent studies have highlighted the role of Timosaponin AIII in regulating metabolic processes. It has demonstrated anti-obesity and anti-diabetic effects in both in vitro and in vivo models.[8] T-AIII can stimulate the secretion of glucagon-like peptide 1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis.[8] Furthermore, it can inhibit lipid accumulation in adipocytes by regulating adipogenesis and lipogenesis.[8][9]
Quantitative Data on Bioactivity
The following tables summarize key quantitative data regarding the pharmacological effects of Timosaponin AIII.
Table 1: In Vitro Cytotoxicity of Timosaponin AIII against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | MTT |
| HCT116p53−/− | Colorectal Cancer | ~12.5-25 | 24 | MTT |
| HT-29 | Colorectal Cancer | ~12.5-25 | 24 | MTT |
| DLD-1 | Colorectal Cancer | ~12.5-25 | 24 | MTT |
| HL-60 | Promyelocytic Leukemia | 15.5 (µg/mL) | Not specified | Not specified |
Data compiled from multiple sources.[1][2][10][11]
Table 2: Pharmacokinetic Parameters of Timosaponin AIII in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) |
| Oral | 6.8 | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | 4.9 ± 2.0 |
| Intragastric | 25 | 105.7 ± 14.9 | Not specified | 921.8 ± 289.0 | 2.74 ± 1.68 |
Data from oral administration of free T-AIII in healthy male SD rats.[3][12]
Key Signaling Pathways
Timosaponin AIII exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Timosaponin AIII has been shown to inhibit this pathway in various cancer cells, leading to the induction of autophagy and apoptosis.[2][5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Timosaponin AIII.
EGFR/ERK Signaling Pathway
Timosaponin AIII can activate the constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism, by inhibiting the EGFR/ERK signaling pathway.[13] This leads to the dephosphorylation and nuclear translocation of CAR.
Caption: Timosaponin AIII-mediated activation of CAR via the EGFR/ERK pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on Timosaponin AIII.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Timosaponin AIII on cancer cells.
-
Protocol:
-
Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 3 x 10³ to 9 x 10³ cells per well and incubated overnight.[13][14]
-
The culture medium is replaced with fresh medium containing various concentrations of Timosaponin AIII (e.g., 0, 6.25, 12.5, 25, 50, 100, 200 µM) and incubated for a specified period (e.g., 24 or 48 hours).[11][14]
-
Following incubation, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 1-2 hours at 37°C.[9][14]
-
The formazan (B1609692) crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by Timosaponin AIII.
-
Protocol:
-
Cells are treated with Timosaponin AIII at desired concentrations and for specific durations.
-
Total protein is extracted from the cells using a lysis buffer (e.g., RIPA buffer).[9]
-
Protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against the target proteins (e.g., p-ERK, Akt, mTOR, β-actin) overnight at 4°C.[9]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Animal Experiments
-
Objective: To evaluate the in vivo efficacy and pharmacological effects of Timosaponin AIII.
-
Protocol (Example: High-Fat Diet-Induced Obesity Model):
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period to induce obesity.[8]
-
Mice are randomly divided into groups: normal diet, HFD control, and HFD with Timosaponin AIII treatment at different doses.
-
Timosaponin AIII is administered orally daily for a set duration.[8]
-
Body weight and food intake are monitored regularly.
-
At the end of the experiment, blood samples are collected for biochemical analysis (e.g., glucose tolerance test, lipid profiles).[8][9]
-
Tissues (e.g., liver, adipose tissue) are collected for histological analysis and protein expression studies.[8][9]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee.[14]
-
Caption: General workflow for in vivo evaluation of Timosaponin AIII.
Conclusion and Future Directions
Timosaponin AIII is a promising natural compound with a wide range of pharmacological activities, particularly in the fields of oncology, inflammation, and metabolic diseases. Its ability to modulate multiple signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. However, challenges such as its hydrophobicity and low bioavailability need to be addressed to enhance its clinical applicability.[1][3] Future research should focus on the development of effective drug delivery systems and further elucidation of its molecular targets to fully harness the therapeutic potential of Timosaponin AIII.
References
- 1. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nasal timosaponin BII dually sensitive in situ hydrogels for the prevention of Alzheimer's disease induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timosaponin A3 Induces Anti-Obesity and Anti-Diabetic Effects In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin N in vitro and in vivo studies
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Timosaponin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also widely known as Timosaponin AIII (TAIII), is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] Extensive research has demonstrated its potential as an anti-pyretic, anti-inflammatory, anti-diabetic, and anti-depressant agent.[1][2] Notably, its anti-tumor properties have been a major focus of investigation, with studies highlighting its efficacy in inhibiting cancer cell proliferation, inducing apoptosis and autophagy, and suppressing metastasis.[2] This technical guide provides a comprehensive overview of the key in vitro and in vivo studies on this compound, with a focus on its mechanisms of action, detailed experimental protocols, and quantitative data to support its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound, providing a comparative look at its efficacy across different models and conditions.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Citation |
| HCT-15 | Colon Cancer | MTT | ~20 µM | 24 h | [3] |
| HCT116 (p53-/-) | Colorectal Cancer | MTT | < 25 µM | 24 h | [4][5] |
| HT-29 | Colorectal Cancer | MTT | ~50 µM | 24 h | [4][5] |
| DLD-1 | Colorectal Cancer | MTT | ~50 µM | 24 h | [4][5] |
| HepG2 | Hepatocellular Carcinoma | MTT | 15.41 µM | 24 h | [3] |
| A549/Taxol | Taxol-Resistant Lung Cancer | MTT | Not specified | Not specified | [6][7] |
| A2780/Taxol | Taxol-Resistant Ovarian Cancer | MTT | Not specified | Not specified | [6][7] |
| N9 Microglial Cells | N/A (Inflammation Model) | MTT | 11.91 µM (Timosaponin BIII) | Not specified | [8][9] |
Note: Data for Timosaponin BIII is included for comparative anti-inflammatory context.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type / Cell Line | Treatment Dose | Duration | Outcome | Citation |
| Nude Mice | Pancreatic Cancer (PANC-1 Xenograft) | Not specified | Not specified | Inhibited tumor growth via caspase-3 activation. | [3] |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | 2.5, 5, 10 mg/kg | 24 days | Significant inhibition of tumor growth. | [10][11] |
| Nude Mice | Taxol-Resistant Cancers (A549/Taxol, A2780/Taxol Xenografts) | 2.5, 5 mg/kg | Not specified | Inhibited tumor growth. | [6][7] |
| C57BL/6 Mice | Melanoma (B16-F10) | Not specified | Not specified | Suppressed tumor metastasis. | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Citation |
| Oral (gavage) | 20 mg/kg | 120.90 ± 24.97 | 8 | 9.94 | 9.18% | [13] |
| Intravenous | 2 mg/kg | N/A | N/A | N/A | N/A | [13] |
| Intragastric | Not specified | 11.14 - 1114 (calibration range) | Not specified | Not specified | N/A | [4][14] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms identified in the literature.
Anti-Cancer Mechanisms
This compound's anti-cancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and autophagy, primarily through the inhibition of pro-survival pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK.[3][6][7]
*Note: The role of this compound-induced autophagy can be context-dependent, acting as a pro-survival mechanism in some cases and preceding apoptosis in others.[15][16]
Anti-Inflammatory Mechanism
This compound and related saponins (B1172615) exhibit anti-inflammatory effects by targeting key inflammatory mediators. This is particularly relevant in the context of neuroinflammation. Studies show inhibition of the NF-κB pathway, which is a central regulator of inflammation, leading to decreased production of pro-inflammatory cytokines.[1][8][17]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research, based on published protocols. These should be adapted as necessary for specific experimental conditions.
In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Materials :
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HCT116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TAIII) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[5]
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0 to 200 µM).[4] Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition : Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][18]
-
Formazan (B1609692) Formation : Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization : Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][18]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.[19]
-
Data Analysis : Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Materials :
-
Cell culture plates (6-well or 10 cm dishes)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).[6]
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Procedure :
-
Cell Treatment and Lysis : Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with buffer on ice for 15-30 minutes.[6]
-
Protein Quantification : Scrape the cell lysate and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[6][12]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C on a shaker.[15]
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.[15]
-
Detection : Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.[15]
-
Analysis : Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.
-
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound in vivo.
-
Materials :
-
Procedure :
-
Cell Preparation : Harvest cancer cells during the exponential growth phase. Wash with PBS and resuspend in sterile PBS or serum-free medium at a concentration of approximately 5 x 10⁶ cells per 0.2 mL.[20] Keep cells on ice.
-
Tumor Cell Inoculation : Acclimatize mice for at least 3-5 days.[17] Subcutaneously inject the cell suspension (e.g., 0.2 mL) into the right flank of each mouse.[10][17]
-
Tumor Growth Monitoring : Monitor mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.
-
Treatment Initiation : When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=5-6 per group).[11][17]
-
Drug Administration : Administer this compound (e.g., 2.5, 5, 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 24 days).[10]
-
Endpoint : Continue monitoring tumor volume and body weight. The tumor volume can be calculated using the formula: Volume = (width)² x length / 2.[17] At the end of the study, euthanize the mice, excise the tumors, and weigh them.[11] Tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials :
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure :
-
Cell Treatment : Seed cells (e.g., 1 x 10⁶) and treat with this compound for the desired time.[21]
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[21]
-
Washing : Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[21][22]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[22]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[22]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. Timosaponin AIII: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Sensitive Determination of Timosaponin AIII in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Timosaponin AIII Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Timosaponin AIII inhibits melanoma cell migration by suppressing COX‐2 and in vivo tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and Sensitive Determination of Timosaponin AIII in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comprehensive Technical Review of Timosaponin AIII
Note on Nomenclature: The literature predominantly refers to "Timosaponin AIII" (TSAIII) or "Timosaponin A3" (TA3). It is presumed that the query for "Timosaponin N" refers to this well-studied compound. This document will proceed under that assumption, summarizing the extensive research available for Timosaponin AIII.
Timosaponin AIII is a steroidal saponin (B1150181) extracted from the rhizome of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine for centuries.[1][2] Modern pharmacological studies have revealed its potent bioactivities, particularly its anti-cancer effects, making it a subject of intense research for drug development professionals.[2][3][4] This review synthesizes the current understanding of Timosaponin AIII, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.
Quantitative Data
The anti-cancer efficacy of Timosaponin AIII has been quantified across various cancer cell lines and in pharmacokinetic studies. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity of Timosaponin AIII in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [1][5] |
| HCT116p53-/- | Colorectal Cancer | ~25 | 24 | [6] |
| HT-29 | Colorectal Cancer | ~50 | 24 | [6] |
| DLD-1 | Colorectal Cancer | ~50 | 24 | [6] |
| A549 | Non-small-cell lung cancer | Not specified | - | [1][5] |
| MDA-MB-231 | Breast Cancer | Not specified | - | [1][5] |
| Jurkat | T-cell acute lymphoblastic leukemia | Not specified | - | [1] |
| A375-S2 | Melanoma | Not specified | - | [1] |
| HL-60 | Acute Myeloid Leukemia | Not specified | - | [7] |
Table 2: Pharmacokinetic Parameters of Timosaponin AIII in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Oral (Free TSAIII) | 6.8 | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | 4.9 ± 2.0 | [8] |
| Intragastric | 25 | 105.7 ± 14.9 | Not specified | 921.8 ± 289.0 | 2.74 ± 1.68 | [8] |
| Oral (Zhimu/Baihe formula) | 6.4 | 22.2 ± 6.5 | 3.15 ± 0.62 | 206.0 ± 45.1 | 9.9 ± 2.8 | [8][9] |
Mechanisms of Action & Signaling Pathways
Timosaponin AIII exerts its anti-tumor effects through a multi-targeted approach, influencing several critical signaling pathways involved in cell proliferation, apoptosis, autophagy, and metastasis.[10][11]
1. Induction of Apoptosis
Timosaponin AIII is a potent inducer of apoptosis in various cancer cells.[1] This programmed cell death is primarily mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins.[1][7] In hepatocellular carcinoma cells (HepG2), it promotes apoptosis by increasing the release of cytochrome c and activating caspases 3, 7, 8, and 9, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][5] In acute myeloid leukemia (AML) cells, TAIII-induced apoptosis is linked to the activation of the JNK1/2 pathway, which in turn activates caspase-8.[7]
2. Autophagy Modulation
The role of Timosaponin AIII in autophagy is complex and appears to be context-dependent.[12] It can induce autophagy, which in some cases acts as a pro-survival mechanism for cancer cells.[1] For instance, in melanoma A375-S2 cells, TAIII-induced autophagy was found to protect the cells from apoptosis.[1] However, in gastric cancer cells, Timosaponin AIII acts as a late-stage autophagy inhibitor, blocking autophagic flux and leading to cell death.[12] This is achieved by upregulating p62 and LC3B expression while inhibiting the PI3K/AKT/mTOR signaling pathway.[12]
3. Inhibition of Metastasis and Angiogenesis
Timosaponin AIII has been shown to inhibit the migration and invasion of various cancer cells, key processes in metastasis.[1][2] It significantly suppresses the expression and proteolytic activity of matrix metalloproteinases MMP-2 and MMP-9.[1][5] The underlying mechanisms involve the downregulation of several signaling pathways, including ERK1/2, Src/FAK, and β-catenin.[1][5] Furthermore, Timosaponin AIII exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) through the downregulation of the VEGF/PI3K/AKT/MAPK signaling pathway.[9]
Experimental Protocols
The following section details common methodologies used in the cited literature to investigate the effects of Timosaponin AIII.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of Timosaponin AIII on cell proliferation and to determine its IC50 value.
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of approximately 3 x 10³ to 9 x 10³ cells per well and incubated overnight to allow for attachment.[6][13][14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Timosaponin AIII (e.g., 0 to 200 µM).[6] The cells are then incubated for a specified period, typically 24 to 48 hours.[13][14]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated as a percentage relative to the untreated control cells.
2. Western Blot Analysis
This technique is employed to detect and quantify specific proteins related to signaling pathways affected by Timosaponin AIII.
-
Cell Lysis: Cells treated with Timosaponin AIII are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-ERK, Caspase-3, LC3B).[12][13]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
3. Animal Studies
In vivo experiments are conducted to evaluate the anti-tumor efficacy and pharmacokinetics of Timosaponin AIII.
-
Animal Models: Nude mice or ICR mice are commonly used.[13] For tumor xenograft models, cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a certain volume, mice are treated with Timosaponin AIII (e.g., via intraperitoneal injection or oral gavage) for a specified duration (e.g., 3 to 24 days).[13]
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the experiment, tumors and organs (e.g., liver) are excised for further analysis, such as Western blotting or immunohistochemistry.[13]
-
Pharmacokinetic Analysis: For pharmacokinetic studies, blood samples are collected at various time points after administration of Timosaponin AIII. The concentration of the compound in the plasma is determined using methods like LC-MS/MS to calculate parameters such as Cmax, Tmax, and t1/2.[8]
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. Timosaponin AIII: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
Timosaponin N and its Prominent Analogue Timosaponin AIII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponins are a class of steroidal saponins (B1172615) primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine.[1][2] Among these, Timosaponin AIII (TAIII) has been extensively studied and has emerged as a compound with significant therapeutic potential across various fields, particularly in oncology. This guide provides a comprehensive overview of the discovery, characterization, and biological activities of Timosaponin N and a detailed exploration of its well-researched analogue, Timosaponin AIII. While information on this compound is currently limited, this document summarizes the existing knowledge and presents a thorough analysis of Timosaponin AIII as a key representative of this compound class.
Discovery and Characterization
This compound
This compound is a natural steroidal saponin (B1150181) identified as an inhibitor of α-Glucosidase, suggesting its potential for research in diabetes management.[3] Further detailed information regarding its specific discovery, isolation protocol, and comprehensive characterization is not extensively available in the current body of scientific literature.
Timosaponin AIII (TAIII)
Timosaponin AIII is a major bioactive constituent of Anemarrhena asphodeloides.[4] Its chemical structure has been elucidated, and its molecular formula is C₃₉H₆₄O₁₃, with a molecular weight of 740.9 g/mol .[5][6]
Chemical Structure of Timosaponin AIII [7]
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[4]
-
CAS Number: 41059-79-4[5]
Other timosaponins, such as Timosaponin P and Timosaponin Q, have also been isolated and structurally characterized from Anemarrhena asphodeloides.[8]
Experimental Protocols
Isolation of Timosaponins from Anemarrhena asphodeloides
A general protocol for the isolation of total saponins from the rhizome of Anemarrhena asphodeloides involves the following steps:
-
Extraction: The dried rhizomes are refluxed with hot water.[4]
-
Purification: The aqueous extract is then partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The n-BuOH fraction, which is rich in saponins, is collected.[4]
-
Chromatography: Individual timosaponins, including Timosaponin AIII, P, and Q, are further purified from the n-BuOH fraction using various chromatographic techniques, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).[4][8]
Cell Viability and Cytotoxicity Assays
MTT Assay:
-
Cells (e.g., HepG2 human hepatocellular carcinoma cells) are seeded in 96-well plates at a density of 3 × 10³ cells per well and incubated overnight.[9]
-
The cells are then treated with varying concentrations of Timosaponin AIII for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).[7]
-
The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader to determine cell viability.[10]
LDH Cytotoxicity Assay:
-
Cells (e.g., H1299 and A549 non-small-cell lung cancer cells) are treated with Timosaponin AIII for the desired time.[10]
-
The cell supernatant is collected to measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells, using a specific LDH cytotoxicity assay kit.[10]
Apoptosis Assays
Hoechst 33342/Propidium Iodide (PI) Staining:
-
Cells are seeded on coverslips in a 24-well plate.
-
After treatment with Timosaponin AIII, the cells are fixed with 4% paraformaldehyde.
-
The fixed cells are then stained with Hoechst 33342 (to visualize nuclear morphology) and PI (to identify dead cells).[11]
-
Stained cells are observed under a fluorescence microscope to assess apoptotic changes such as chromatin condensation and nuclear fragmentation.[11]
Cell Migration and Invasion Assays
Wound Healing Assay:
-
Cells are grown to confluence in a culture plate.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are then treated with Timosaponin AIII.
-
The rate of wound closure is monitored and photographed at different time points to assess cell migration.[11][12]
Transwell Assay:
-
The upper chamber of a Transwell insert is seeded with cells in a serum-free medium.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Timosaponin AIII is added to the upper chamber.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.[12]
Western Blot Analysis
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., PI3K, AKT, mTOR, AMPK).[11]
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
In Vivo Tumor Models
-
Xenograft Model: Human cancer cells (e.g., H1299 or LLC cells) are subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice or C57BL/6J mice).[10][12]
-
Once tumors are established, mice are randomly assigned to control and treatment groups.
-
Timosaponin AIII is administered to the treatment groups (e.g., via intraperitoneal injection) at specified doses and schedules.[10][12]
-
Tumor volume and body weight are monitored throughout the experiment.[12]
Quantitative Data
Cytotoxicity of Timosaponin AIII
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [4] |
| A549/Taxol | Taxol-resistant NSCLC | 5.12 | Not Specified | [13] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [13] |
| HepG2 | Hepatocellular Carcinoma | 7.88 ± 1.08 | 48 | [14] |
| HCC-LM3 | Hepatocellular Carcinoma | 14.20 ± 2.51 | 48 | [14] |
Pharmacokinetic Profile of Timosaponin AIII in Rats
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC (ng·h/mL) | Reference |
| Intragastrical | 25 | 105.7 ± 14.9 | Not Specified | 2.74 ± 1.68 | 921.8 ± 289.0 | [13] |
| Oral (Zhimu/Bai formula) | 19.2 | 94.4 ± 3.8 | 5.6 ± 0.9 | 3.5 ± 1.6 | Not Specified | [13] |
| Oral (Zhimu extract) | 18.7 | 84.3 ± 8.6 | 5.2 ± 1.1 | 1.7 ± 0.2 | Not Specified | [13] |
Signaling Pathways and Mechanisms of Action
Timosaponin AIII exerts its diverse pharmacological effects, particularly its anticancer activities, by modulating multiple signaling pathways.
PI3K/AKT/mTOR Pathway
Timosaponin AIII has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in various cancer cells.[11][15] This inhibition leads to the induction of apoptosis and autophagy.
Caption: Timosaponin AIII inhibits the PI3K/AKT/mTOR pathway.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is another critical target of Timosaponin AIII. Inhibition of this pathway contributes to the suppression of cancer cell migration and invasion.[15]
Caption: Timosaponin AIII suppresses the Ras/Raf/MEK/ERK pathway.
NF-κB Signaling Pathway
Timosaponin AIII can also suppress the activation of the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[15] This leads to a reduction in the expression of inflammatory cytokines and other downstream targets.
References
- 1. Steroidal saponins from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New steroidal saponins from the rhizomes of Anemarrhena asphodeloides Bunge (Liliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Timosaponin A III | C39H64O13 | CID 15953793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Two new steroidal saponins isolated from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation [ijbs.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin N: A Comprehensive Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timosaponin N, more commonly identified in scientific literature as Timosaponin AIII (TSAIII), is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides. It has garnered significant attention in pharmacological research due to its broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the known biological targets of Timosaponin AIII and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Biological Targets of Timosaponin AIII
Timosaponin AIII exerts its pleiotropic effects by interacting with a multitude of molecular targets, leading to the modulation of various cellular processes. The primary targets identified to date are crucial regulators of cell proliferation, apoptosis, inflammation, and angiogenesis.
Key Biological Targets:
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Timosaponin AIII has been shown to inhibit the mTOR signaling pathway, contributing to its anti-cancer effects.[1][2]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Timosaponin AIII suppresses NF-κB activation, which is a key mechanism underlying its anti-inflammatory properties.[3]
-
COX-2 (Cyclooxygenase-2): An enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 expression is another facet of Timosaponin AIII's anti-inflammatory action.[3]
-
MMPs (Matrix Metalloproteinases): A family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix. Timosaponin AIII inhibits the activity and expression of MMP-2 and MMP-9, thereby suppressing cancer cell invasion and metastasis.[1]
-
AChE (Acetylcholinesterase): An enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. Timosaponin AIII is an inhibitor of AChE, which underlies its potential for improving learning and memory.[3][4]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Tyrosine kinase receptors for VEGF, which is a potent angiogenic factor. Timosaponin AIII has been shown to down-regulate VEGFR, contributing to its anti-angiogenic effects.[1]
-
XIAP (X-linked Inhibitor of Apoptosis Protein): A potent endogenous inhibitor of caspases. Timosaponin AIII can modulate XIAP, leading to the induction of apoptosis in cancer cells.[1]
-
BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1): A key component of the Polycomb repressive complex 1 (PRC1), which is involved in gene silencing and has been implicated in cancer stem cell maintenance. Timosaponin AIII can target BMI1 to inhibit cancer metastasis.[1]
-
HSP90 (Heat Shock Protein 90): A molecular chaperone that is essential for the stability and function of many signaling proteins that promote cancer cell growth and survival.
Signaling Pathways Modulated by Timosaponin AIII
The interaction of Timosaponin AIII with its biological targets triggers a cascade of downstream signaling events, ultimately leading to its observed pharmacological effects. The major signaling pathways affected are central to cancer pathogenesis and inflammatory responses.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Timosaponin AIII has been demonstrated to inhibit this pathway in various cancer cells.[1][5] This inhibition leads to a decrease in the phosphorylation of key downstream effectors of mTOR, such as p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle progression.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Timosaponin AIII has been shown to suppress the activation of this pathway in cancer cells, contributing to its anti-proliferative effects.[5]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in regulating the immune and inflammatory responses. Timosaponin AIII exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[3] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK signaling pathways that is activated in response to stress stimuli and is involved in regulating apoptosis. Timosaponin AIII has been reported to induce apoptosis in cancer cells through the activation of the JNK pathway.[6]
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Timosaponin AIII induces apoptosis and autophagy in human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Analysis of Timosaponin N by HPLC and LC-MS
These application notes provide detailed methodologies for the extraction, separation, and quantification of Timosaponin N, a steroidal saponin (B1150181) from the rhizome of Anemarrhena asphodeloides, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Part 1: Sample Preparation and Extraction
Accurate analysis of this compound begins with effective extraction from the sample matrix. The following protocols are optimized for plant tissues and biological fluids.
Protocol 1.1: Ultrasonic-Assisted Extraction from Plant Material
This protocol is suitable for extracting this compound from the dried rhizome of Anemarrhena asphodeloides.
Materials:
-
Dried and powdered rhizome of Anemarrhena asphodeloides
-
80% Methanol (B129727) (HPLC Grade) or 75% Ethanol[1]
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh 0.1 g of powdered plant material into a centrifuge tube.[2]
-
Add 25 mL of 80% methanol to the tube.[2]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic extraction in a bath at 40 kHz for 25-30 minutes.[2] For larger-scale extractions, refluxing with 75% ethanol (B145695) for 1 hour (repeated three times) can be employed.[1]
-
After extraction, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or LC-MS analysis.
Protocol 1.2: Protein Precipitation for Extraction from Plasma
This protocol is a rapid method for preparing plasma samples for analysis, adapted from methods for similar timosaponins.[3][4]
Materials:
-
Plasma sample
-
Acetonitrile (B52724) or Methanol (LC-MS Grade)
-
Internal Standard (IS) solution (e.g., Ginsenoside Re)
-
Centrifuge (capable of >15,000 x g)
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of internal standard solution.[3]
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[3]
-
Centrifuge the sample at 17,000 x g for 10 minutes to pellet the precipitated proteins.[3][4]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3][4]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol).[3]
-
Vortex for 5 minutes, then centrifuge at 19,000 x g for 10 minutes.[3]
-
Transfer the supernatant to an HPLC vial for analysis.
References
- 1. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and Sensitive Determination of Timosaponin AIII in Rat Plasma by LC-MS/MS and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin AIII: Experimental Protocols and Assays
Note: The majority of scientific literature refers to Timosaponin AIII (TAIII or TSAIII), a steroidal saponin (B1150181) isolated from Anemarrhena asphodeloides. This document focuses on Timosaponin AIII, as it is the compound for which extensive experimental data and protocols are available.
Application Notes
Timosaponin AIII has garnered significant attention in biomedical research for its diverse pharmacological activities, including potent anti-cancer, neuroprotective, and anti-inflammatory effects.[1][2][3][4][5] These properties make it a promising candidate for drug development. This document provides an overview of the experimental protocols and assays commonly used to investigate the biological effects of Timosaponin AIII.
Anti-Cancer Activity: Timosaponin AIII exhibits cytotoxic effects against a variety of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[1][2][3][6][7] It has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[1][2][3]
Neuroprotective Effects: Research suggests that Timosaponin AIII may offer therapeutic potential for neurodegenerative diseases like Alzheimer's.[5][8] Its neuroprotective mechanisms are attributed to its anti-inflammatory properties and its ability to modulate amyloid-β processing.[5][8]
Anti-Inflammatory Properties: Timosaponin AIII demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[9][10] This is achieved through the suppression of signaling pathways like NF-κB and MAPK.[1][3]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of Timosaponin AIII against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| HCT-15 | Human Colorectal Cancer | 6.1 | [1] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [1] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [1] |
| HepG2 | Human Liver Cancer | 15.41 | [1][2] |
| HCT116 | Human Colorectal Cancer | ~14.3 (for 5-FU) | [11] |
| N2A-APPswe (Aβ42 lowering) | Neuroblastoma | ~6.1 (for TSAI) | [8] |
| N9 (NO production inhibition) | Microglial cells | 11.91 (TBIII) | [9][10] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Timosaponin AIII on cancer cells.[11][12][13][14][15][16]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Timosaponin AIII (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of Timosaponin AIII (e.g., 0, 2.5, 5, 10, 25, 50 µM) for 24-72 hours.[11][13][17] Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[12][14] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells induced by Timosaponin AIII.[7][18]
Materials:
-
6-well plates
-
Cancer cell lines
-
Timosaponin AIII
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Timosaponin AIII for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by Timosaponin AIII.[19][20][21][22]
Materials:
-
Cell culture dishes
-
Timosaponin AIII
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Timosaponin AIII as required.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using DOT language to visualize key signaling pathways modulated by Timosaponin AIII and a typical experimental workflow.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Timosaponin AIII inhibits migration and invasion of A549 human non-small-cell lung cancer cells via attenuations of MMP-2 and MMP-9 by inhibitions of ERK1/2, Src/FAK and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timosaponin AIII Suppresses RAP1 Signaling Pathway to Enhance the Inhibitory Effect of Paclitaxel on Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of “sarsasapogenin-aglyconed” timosaponins as novel Aβ-lowering modulators of amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. bio-rad.com [bio-rad.com]
- 20. addgene.org [addgene.org]
- 21. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 22. youtube.com [youtube.com]
Timosaponin N: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin N, also known as Timosaponin AIII (TSAIII), is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] This document provides a comprehensive overview of the dosage and administration routes of this compound for preclinical research, along with detailed protocols for key experimental assays and visualizations of its associated signaling pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₉H₆₄O₁₃ |
| PubChem CID | 71306914 |
| Primary Source | Anemarrhena asphodeloides Bunge |
Dosage and Administration
In Vitro Studies
This compound has been evaluated in a variety of cell lines, primarily cancer cells, to assess its cytotoxic and mechanistic effects. The effective concentrations typically fall within the micromolar range.
| Cell Line | Concentration Range | Observation | Reference |
| HepG2 (Hepatocellular Carcinoma) | 0.625 - 10 µmol/L | Significant cytotoxicity observed at 5 and 10 µmol/L.[1] | [1] |
| 15 µM | Induced over 90% apoptosis.[4] | [2][4] | |
| 15.41 µM | IC50 (24h).[2][4] | [2][4] | |
| HCT-15 (Colon Cancer) | Various concentrations | G0/G1 and G2/M phase cell cycle arrest.[2] | [2] |
| A549 & H1299 (Non-small-cell lung cancer) | 1 µM | Induced autophagy.[5] | [5] |
| 10 µM and 30 µM | Promoted both autophagy and apoptosis.[5] | [5] | |
| A375-S2 (Melanoma) | Not specified | Arrested cell cycle at G0/G1 phase and enhanced apoptosis.[2] | [2] |
| Taxol-resistant lung and ovarian cancer cells | 2 - 8 µM | Exhibited anti-tumor effects. | [6] |
| BT474 (Breast Cancer) | 2.5 µM | Inhibition of major proliferative signal transduction pathways. | [7] |
| HeLa (Cervical Cancer) | 10 µM | Disrupted cell-extracellular matrix interactions. | [8] |
In Vivo Studies
Animal studies, predominantly in mice and rats, have utilized various dosages and administration routes to investigate the systemic effects of this compound.
| Animal Model | Administration Route | Dosage | Duration | Observation | Reference |
| Nude Mice (MDA-MB-231 xenograft) | Not specified | 2.5, 5, and 10 mg/kg | 24 days | Induced expression of CYP2B10, MDR1, and CYP3A11 in the liver.[1] | [1] |
| ICR Mice | Not specified | 2.5, 5, and 10 mg/kg | 3 days | Increased expression of CYP2B10 and MDR1 in the liver at 5 and 10 mg/kg.[1] | [1] |
| Nude Mice (A549/T xenograft) | Not specified | 2.5 and 5 mg/kg | Not specified | Inhibited tumor growth. | [6] |
| Nude Mice (HCT-15 xenograft) | Not specified | Not specified | Not specified | Significantly decreased tumor volume.[2] | [2] |
| Mice (B16-F10 metastasis model) | Not specified | Not specified | Not specified | Inhibited metastasis to the lung.[2][4] | [2][4] |
| Nude Mice (Gastric cancer xenograft) | Intraperitoneal | 5 and 10 mg/kg | Every two days for 7 doses | Suppressed tumor growth.[9] | [9] |
| Orthotopic Hepatoma-bearing Mice | Intravenous (liposomal formulation) | 10 mg/kg | Not specified | Part of a synergistic therapy with Doxorubicin.[10] | [10] |
| Sprague-Dawley Rats | Oral (intragastric) | 25 mg/kg | Single dose | Pharmacokinetic profiling.[5] | [5] |
| Sprague-Dawley Rats | Oral | 6.8 mg/kg | Single dose | Pharmacokinetic profiling.[5] | [5] |
| Sprague-Dawley Rats | Oral (Zhimu extract) | 10 g/kg (containing 18.7 mg/kg TSAIII) | Single dose | Pharmacokinetic profiling.[5] | [5] |
| Sprague-Dawley Rats | Oral (Zhimu/Baihe formula) | Containing 6.4 mg/kg TSAIII | Single dose | Pharmacokinetic profiling.[5] | [5] |
| Sprague-Dawley Rats | Oral | 400 mg/kg | Single dose | Metabolite identification.[5] | [5] |
Pharmacokinetics
The oral bioavailability of this compound is noted to be low, which is a consideration for its therapeutic application.[2][5]
| Animal Model | Administration Route | Dose | Cmax | Tmax | AUC | T1/2 | Reference |
| Sprague-Dawley Rats | Oral | 6.8 mg/kg | 18.2 ± 3.1 ng/mL | 2.3 ± 0.57 h | 150.5 ± 29.2 ng·h/mL | 4.9 ± 2.0 h | [5] |
| Sprague-Dawley Rats | Oral (intragastric) | 25 mg/kg | 105.7 ± 14.9 ng/mL | Not specified | 921.8 ± 289.0 ng·h/mL | 2.74 ± 1.68 h | [5] |
| Sprague-Dawley Rats | Oral (Zhimu/Baihe formula) | 6.4 mg/kg TSAIII | 22.2 ± 6.5 ng/mL | 3.15 ± 0.62 h | 206.0 ± 45.1 ng·h/mL | 9.9 ± 2.8 h | [5] |
| Sprague-Dawley Rats | Oral (Zhimu extract) | 18.7 mg/kg TSAIII | 84.3 ± 8.6 ng/mL | 312 ± 65.7 min | Not specified | Not specified | [5] |
| Rats | Oral (unprocessed A. rhizoma extract) | Not specified | 4.5 µg/L | Not specified | 16.5 µg·h/L | Not specified | [5] |
| Rats | Oral (processed A. rhizoma extract) | Not specified | 2.18 µg/L | Not specified | 7.2 µg·h/L | Not specified | [5] |
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and autophagy.[4][9] This inhibition can lead to apoptosis and regulation of autophagy in cancer cells.[4][5]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
ERK1/2 Signaling Pathway
This compound can suppress the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway involved in cell proliferation and survival.[1][5] This inactivation has been observed both in vitro and in vivo.[1]
References
- 1. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Timosaponin AIII Suppresses RAP1 Signaling Pathway to Enhance the Inhibitory Effect of Paclitaxel on Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin Synthesis and Derivatization: Application Notes and Protocols for Researchers
Introduction
Timosaponins, a class of steroidal saponins (B1172615) primarily isolated from the rhizomes of Anemarrhena asphodeloides, have garnered significant scientific interest for their diverse and potent pharmacological activities. While the user requested information on "Timosaponin N," a thorough review of the scientific literature did not yield a well-characterized saponin (B1150181) with this specific designation. It is possible that "this compound" is a minor, less-studied compound, a synonym for a more common timosaponin, or a misnomer. Therefore, this document will focus on the most extensively researched and representative member of this class, Timosaponin AIII , along with its precursor, Timosaponin BII , and the common aglycone, sarsasapogenin (B1680783) . These compounds form the basis of our understanding of the synthesis, derivatization, and biological action of this important class of natural products.
This guide provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals working on the synthesis and derivatization of timosaponins.
Application Notes
Timosaponin AIII exhibits a broad spectrum of biological activities, making it a promising candidate for drug development. Its primary therapeutic potentials lie in oncology, neurodegenerative diseases, and inflammatory conditions.
1. Anticancer Activity
Timosaponin AIII has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
-
Induction of Apoptosis: Timosaponin AIII induces programmed cell death in cancer cells by activating pro-apoptotic proteins and inhibiting survival pathways.
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, preventing cancer cell proliferation.
-
Inhibition of Metastasis: Timosaponin AIII has been shown to inhibit the migration and invasion of cancer cells.
-
Autophagy Modulation: It can induce autophagy, a cellular process that can either promote or inhibit cancer cell survival depending on the context.
2. Neuroprotective Effects
Timosaponin AIII has shown promise in models of neurodegenerative diseases like Alzheimer's disease. Its neuroprotective effects are attributed to its ability to inhibit acetylcholinesterase (AChE), reduce neuroinflammation, and protect neurons from amyloid-beta-induced toxicity.
3. Anti-inflammatory Activity
Timosaponin AIII exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways such as NF-κB and MAPK.
Data Presentation
The following tables summarize key quantitative data related to the biological activities of Timosaponin AIII and its derivatives.
Table 1: In Vitro Cytotoxicity of Timosaponin AIII against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| HepG2 | Liver Cancer | 15.41 | 24 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | - | [1] |
| A549 | Non-small-cell lung cancer | Not specified | - | [1] |
| HL-60 | Promyelocytic leukemia | 15.5 (µg/mL) | - | [2] |
| HeLa | Cervical Cancer | Not specified | - | [2] |
Table 2: Pharmacokinetic Parameters of Timosaponin AIII in Rats [3]
| Parameter | Value (Oral Administration, 6.8 mg/kg) |
| Cmax | 18.2 ± 3.1 ng/mL |
| Tmax | 2.3 ± 0.57 h |
| t1/2 | 4.9 ± 2.0 h |
| AUC₀-t | 150.5 ± 29.2 ng·h/mL |
Experimental Protocols
Protocol 1: Isolation of Sarsasapogenin from Anemarrhena asphodeloides [4]
This protocol describes a standard method for the isolation of the aglycone sarsasapogenin, the core structure for the synthesis of timosaponins and their derivatives.
1. Extraction: a. Weigh 1 kg of dried, powdered rhizome of Anemarrhena asphodeloides. b. Extract the powdered rhizome with 20 L of 95% aqueous ethanol (B145695) at 70°C for 4 hours. c. Concentrate the ethanolic extract using a rotary evaporator.
2. Column Chromatography: a. Subject the concentrated extract to column chromatography on a macroporous resin. b. Elute with a stepwise gradient of ethanol (10%, 30%, 50%, and 90%).
3. Hydrolysis: a. Concentrate the 90% ethanol fraction. b. Mix the concentrated solution with an equal volume of 10% HCl. c. Incubate the mixture at 50°C for 2 hours to hydrolyze the saponins.
4. Crystallization: a. After hydrolysis, concentrate the solution. b. Dissolve the residue in absolute ethanol and decolorize with activated carbon for 30 minutes. c. Filter the solution and saturate the filtrate with absolute ethanol. d. Allow the solution to stand at room temperature for crystallization to occur. e. Recrystallize to obtain white, acicular crystals of sarsasapogenin.
Protocol 2: Total Synthesis of Timosaponin BII
The total synthesis of Timosaponin BII, a precursor to Timosaponin AIII, is a complex, multi-step process. A detailed synthetic scheme has been reported, providing a roadmap for its chemical synthesis. Due to the intricate nature of the full synthesis, a simplified workflow is presented here, with the understanding that each step requires specific reagents and conditions as outlined in the primary literature.
The detailed, step-by-step synthesis is beyond the scope of this document but can be found in the referenced scientific literature.
Protocol 3: Enzymatic Conversion of Timosaponin BII to Timosaponin AIII [5]
Timosaponin AIII can be efficiently produced from the more abundant Timosaponin BII through enzymatic hydrolysis.
1. Enzyme and Substrate Preparation: a. Prepare a solution of Timosaponin BII in a suitable buffer. b. Use a commercial β-D-glycosidase enzyme.
2. Enzymatic Reaction: a. The optimal conditions for the conversion are a pH of 4.0, a temperature of 55°C, and a reaction time of 2 hours.[5] b. The recommended enzyme amount is 600 U/g of Timosaponin BII.[5]
3. Purification: a. After the reaction, purify the resulting Timosaponin AIII using techniques such as AB-8 macroporous resin column chromatography and preparative liquid chromatography. b. Crystallization can be employed to obtain high-purity Timosaponin AIII.
Protocol 4: Derivatization of Sarsasapogenin
Derivatization of the sarsasapogenin core is a common strategy to enhance its biological activity and explore structure-activity relationships. Modifications are often made at the C-3 hydroxyl group.
Example: Acetylation of Sarsasapogenin
1. Reaction Setup: a. Dissolve sarsasapogenin in a mixture of acetic anhydride (B1165640) and pyridine. b. Stir the reaction mixture at 40°C for six hours.
2. Work-up and Purification: a. After the reaction is complete, remove the excess reagents under reduced pressure. b. Purify the resulting acetylated sarsasapogenin by crystallization from hexane.
Mandatory Visualizations
Caption: General workflow for the isolation, synthesis, and derivatization of timosaponins.
Caption: Simplified signaling pathways modulated by Timosaponin AIII.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of highly purified timosaponin AIII from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Timosaponin N in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponin N, a steroidal saponin (B1150181) derived from the rhizome of Anemarrhena asphodeloides, has emerged as a promising natural compound in the field of neurodegenerative disease research. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-amyloidogenic properties, position it as a compelling candidate for the development of novel therapeutics against diseases such as Alzheimer's and Parkinson's. These application notes provide a comprehensive overview of the mechanisms of action of this compound and its derivatives, along with detailed protocols for key experiments to facilitate further research and drug development.
Mechanisms of Action
This compound and its structurally related compounds, Timosaponin AIII and Timosaponin BII, exert their neuroprotective effects through several key pathways. These include the modulation of amyloid-β (Aβ) production, mitigation of neuroinflammation, reduction of oxidative stress, and regulation of cellular clearing processes like autophagy.
Modulation of Amyloid-β Production
A primary pathological hallmark of Alzheimer's disease is the accumulation of Aβ plaques. Timosaponins have been shown to reduce the production of the toxic Aβ42 peptide.[1] This is achieved by modulating the processing of the amyloid precursor protein (APP) through the suppression of β-secretase (BACE1) activity, the enzyme that initiates the amyloidogenic pathway.[1][2][3] Studies have demonstrated a preferential lowering of Aβ42 over other Aβ species, suggesting a modulation of γ-secretase activity without affecting other substrates like Notch1.[1]
Anti-inflammatory Effects
Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Timosaponin BII has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated microglial cells.[4][5] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, contributes significantly to neuronal damage. Timosaponins have demonstrated the ability to bolster the antioxidant capacity of neuronal cells by increasing the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6]
Regulation of Autophagy and Mitophagy
Autophagy is a cellular process responsible for the degradation of damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases. Timosaponin B-II has been found to enhance Parkin-dependent mitophagy, a selective form of autophagy that removes dysfunctional mitochondria.[1] This process is crucial for maintaining mitochondrial homeostasis and reducing oxidative stress.[1]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of Timosaponin derivatives.
Table 1: In Vitro Effects of Timosaponin Derivatives on Amyloid-β and Cell Viability
| Compound | Cell Line | Treatment/Toxin | Concentration | Effect | Reference |
| Timosaponin AIII | N2A-APPswe | - | 2.3 µM | IC50 for Aβ42 reduction | [7] |
| Timosaponin AI | N2A-APPswe | - | 6.1 µM | IC50 for Aβ42 reduction | [7] |
| Timosaponin BII | PC12 | Aβ25-35 (20 µM) | 10⁻⁵ - 10⁻⁴ mol/L | Significantly improved metabolic activity | [8] |
| Pinostrobin (for comparison) | PC12 | Aβ25-35 (20 µM) | 10 µM | Increased cell viability to 71% of control | [9] |
| Pinostrobin (for comparison) | PC12 | Aβ25-35 (20 µM) | 40 µM | Increased cell viability to 80% of control | [9] |
Table 2: In Vitro Anti-inflammatory Effects of Timosaponin BII
| Cell Line | Stimulant | Treatment Concentration | Effect on Pro-inflammatory Cytokines | Reference |
| BV2 microglia | LPS | Dose-dependent | Significantly attenuated the increase in IL-1β, TNF-α, and IL-6 mRNA and protein levels | [5] |
Table 3: In Vivo Effects of Timosaponin BII in a Mouse Model of Cerebral Ischemia
| Treatment Group | Dosage | Neurological Deficit Score Reduction | Infarct Volume Reduction | Reference |
| Timosaponin BII | 10 mg/kg | Significant | Significant | [1] |
| Timosaponin BII | 20 mg/kg | Significant | Significant | [1] |
| Timosaponin BII | 40 mg/kg | Significant | Significant | [1] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using PC12 Cells
This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine
-
Aβ25-35 peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Coat 96-well plates with poly-L-lysine.
-
Seed PC12 cells at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Differentiate the cells by replacing the medium with DMEM containing 1% HS and 50 ng/mL NGF. Culture for an additional 48-72 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50 µM) in the culture medium.
-
Prepare a stock solution of Aβ25-35 peptide and pre-aggregate it by incubating at 37°C for 3-4 days. Dilute to a final concentration of 20 µM in the culture medium.
-
Pre-treat the differentiated PC12 cells with various concentrations of this compound for 2 hours.
-
Add the Aβ25-35 peptide to the wells (except for the control group) and incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: Neurite Outgrowth Assay in Neuro-2A Cells
This protocol evaluates the effect of this compound on promoting neurite extension.
Materials:
-
Neuro-2A (N2A) cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Retinoic acid (optional, for inducing differentiation)
-
Formaldehyde (B43269) or paraformaldehyde
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding:
-
Seed Neuro-2A cells in a 24-well plate at a density of 2 x 10⁴ cells/well in DMEM with 10% FBS.
-
Allow cells to adhere for 24 hours.
-
-
Induction of Differentiation and Treatment:
-
Reduce the serum concentration to 1-2% FBS and add this compound at desired concentrations (e.g., 1, 5, 10 µM). Retinoic acid (e.g., 20 µM) can be used as a positive control.
-
Incubate for 48-72 hours.
-
-
Fixation and Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Measure the total neurite length per cell or the percentage of cells with neurites longer than a defined threshold.
-
Protocol 3: Morris Water Maze for Assessing Spatial Memory in Mice
This protocol is used to evaluate the in vivo efficacy of this compound on learning and memory in a mouse model of Alzheimer's disease.
Materials:
-
Morris water maze apparatus (circular pool, platform, tracking software)
-
Mouse model of Alzheimer's disease (e.g., APP/PS1 transgenic mice or Aβ-injected mice)
-
This compound
-
Vehicle control
Procedure:
-
Animal Model and Treatment:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, orally) or vehicle to the mice daily for a specified period (e.g., 4 weeks) before and during the behavioral testing.
-
-
Acquisition Phase (5-7 days):
-
Fill the pool with water made opaque with non-toxic paint and maintain the temperature at 22-25°C.
-
Place a hidden platform 1 cm below the water surface in one quadrant.
-
Conduct 4 trials per day for each mouse, starting from different quadrants in a quasi-random order.
-
Allow the mouse to search for the platform for a maximum of 60 seconds. If it fails to find it, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
Analyze the time in the target quadrant and platform crossings in the probe trial to assess memory retention.
-
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of therapeutics for neurodegenerative diseases. Their ability to target multiple pathological pathways, including amyloidogenesis, neuroinflammation, and oxidative stress, makes them attractive candidates for further investigation. The protocols and data presented here provide a framework for researchers to explore the neuroprotective potential of these compounds and to elucidate their mechanisms of action in greater detail. Continued research in this area is warranted to translate these preclinical findings into effective treatments for patients suffering from these debilitating disorders.
References
- 1. Timosaponin B-II attenuates cerebral ischemia injury by enhancing Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timosaponin-BII inhibits the up-regulation of BACE1 induced by Ferric Chloride in rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timosaponin-BII inhibits the up-regulation of BACE1 induced by ferric chloride in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timosaponin B-II inhibits pro-inflammatory cytokine induction by lipopolysaccharide in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox balance influences differentiation status of neuroblastoma in the presence of all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pax3 inhibits Neuro-2a cells proliferation and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Activity of Aβ on Cell Cultures (PC12 and THP-1 after Differentiation) Preincubated with Lipopolysaccharide (LPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Pinostrobin on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin N: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timosaponins, particularly Timosaponin AIII and Timosaponin BII, are steroidal saponins (B1172615) isolated from the rhizomes of Anemarrhena asphodeloides. These compounds have demonstrated significant anti-inflammatory properties in a variety of in vitro and in vivo models. This document provides a comprehensive overview of the anti-inflammatory activity of timosaponins, focusing on Timosaponin AIII as the most extensively studied compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to guide researchers in the evaluation and development of timosaponins as potential anti-inflammatory agents. The term "Timosaponin N" is not a standard scientific nomenclature; this document focuses on the characterized timosaponins with known anti-inflammatory effects.
Mechanism of Action
Timosaponins exert their anti-inflammatory effects primarily through the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By suppressing these pathways, timosaponins reduce the production and expression of various inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of various timosaponins.
Table 1: In Vitro Anti-Inflammatory and Related Activities of Timosaponins
| Compound | Assay | Cell Line | Target | IC50 Value | Reference |
| Timosaponin AIII | Acetylcholinesterase (AChE) Inhibition | - | AChE | 35.4 µM | [2][4][5] |
| Timosaponin BII | Cytotoxicity | HL-60 (leukemic) cells | Cell Proliferation | 15.5 µg/mL | [6] |
| Timosaponin BII | Antiviral Activity | Vero cells | Enterovirus 71 (EV71) | 4.3 µM | [7] |
Table 2: Cytotoxicity of Timosaponin AIII in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (24h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 µM | [2] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 µM | [1] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 µM | [1] |
Signaling Pathways
The anti-inflammatory effects of Timosaponin AIII are mediated by its ability to modulate key signaling cascades.
Caption: Timosaponin AIII inhibits LPS-induced inflammatory signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-inflammatory effects of timosaponins. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Anti-Inflammatory Activity Assay
Objective: To evaluate the ability of timosaponins to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Timosaponin AIII (or other timosaponins)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
96-well cell culture plates
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT or WST-1 reagent for cell viability assay
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Timosaponin AIII (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the remaining supernatant to measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits as per the manufacturer's protocols.
-
Cell Viability Assay: To assess the cytotoxicity of Timosaponin AIII, perform an MTT or WST-1 assay on the remaining cells in the plate according to the manufacturer's protocol.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine the effect of timosaponins on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
Timosaponin AIII
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Timosaponin AIII and stimulate with LPS as described in the in vitro assay.
-
Protein Extraction: Lyse the cells with RIPA buffer. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the respective total protein or a loading control like β-actin.
In Vivo Anti-Inflammatory Activity in a Murine Colitis Model
Objective: To evaluate the therapeutic potential of timosaponins in a chemically-induced model of inflammatory bowel disease (IBD).
Materials:
-
Male C57BL/6 or BALB/c mice (6-8 weeks old)
-
Timosaponin AIII
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Anesthesia (e.g., isoflurane)
-
Catheter for intrarectal administration
Protocol:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Colitis:
-
Treatment: Administer Timosaponin AIII orally (e.g., by gavage) at a predetermined dose (e.g., 25 mg/kg) daily, starting on the day of colitis induction.[10] Include a vehicle control group and a positive control group (e.g., sulfasalazine).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of morbidity.
-
Sample Collection: At the end of the experiment (e.g., day 7), euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure the colon length and score for macroscopic signs of inflammation (e.g., ulceration, thickening).
-
Histological Analysis: Fix a portion of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological evaluation of inflammation.
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.
Caption: Workflow for in vivo TNBS-induced colitis model.
Conclusion
Timosaponins, particularly Timosaponin AIII, represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for their development as therapeutic agents for inflammatory diseases. The protocols and data presented in this document offer a foundational guide for researchers to further investigate and harness the anti-inflammatory potential of these compounds. Further research should focus on elucidating the detailed molecular targets, pharmacokinetic profiles, and safety of timosaponins to advance their translation into clinical applications.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Timosaponin N Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of drug delivery systems for Timosaponin N (also known as Timosaponin AIII), a promising natural compound with demonstrated anti-cancer and neuroprotective properties. Due to its inherent hydrophobicity and low oral bioavailability, advanced drug delivery strategies are crucial for enhancing its therapeutic efficacy.[1][2][3][4][5] This document details various formulation approaches, summarizes key quantitative data, and provides detailed experimental protocols for the preparation and evaluation of this compound-loaded nanocarriers.
Introduction to this compound and the Need for Drug Delivery Systems
This compound is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides.[1][4] It has garnered significant interest for its potent pharmacological activities, including the induction of apoptosis and autophagy in cancer cells, as well as the suppression of tumor migration and invasion.[1][2][4][6][7] Furthermore, emerging evidence suggests its potential in neuroprotective applications.[8][9]
Despite its therapeutic promise, the clinical translation of this compound is hampered by its poor water solubility and low oral bioavailability, leading to suboptimal pharmacokinetic profiles.[1][2][3][4][5][10][11] To address these limitations, various drug delivery systems have been explored to improve its solubility, prolong its circulation time, and enhance its accumulation at target sites. Among these, lipid-based nanocarriers, particularly liposomes, have shown considerable promise.[2][3][12][13][14]
This compound-Loaded Liposomal Drug Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They offer several advantages for this compound delivery, including improved solubility, sustained release, and the potential for targeted delivery.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various this compound-loaded liposomal formulations described in the literature.
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| TAIII-LPs | DSPC, DSPE-PEG2000, TAIII (8:2:2 molar ratio) | Not specified | Not specified | Not specified | ~55 | ~10 | [15] |
| CD44-LP | DSPC, DSPE-PEG2000, DSPE-PEG2000-Mal, TAIII | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| TAIII-DOX-LPs | Not specified | 55.4 ± 0.4 | 0.147 ± 0.024 | -17.4 ± 0.6 | 88.9 ± 5.5 (for TAIII) | Not specified | [12][13] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DSPE-PEG2000-Mal: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]; TAIII: Timosaponin AIII; DOX: Doxorubicin.
Table 2: Pharmacokinetic Parameters of this compound and Liposomal Formulations in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Timosaponin A-III | Oral | 20 | 120.90 ± 24.97 | 8 | Not specified | 9.94 | 9.18 | [10] |
| Timosaponin A-III | Intravenous | 2 | Not specified | Not specified | Not specified | Not specified | - | [10] |
| Free TAIII | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2][3] |
| LP | Not specified | Not specified | Not specified | Not specified | 1.7-fold > Free TAIII | 14.2-fold > Free TAIII | Not specified | [2][3] |
| CD44-LP | Not specified | Not specified | Not specified | Not specified | 1.9-fold > Free TAIII | 10.7-fold > Free TAIII | Not specified | [2][3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded liposomes, as well as for in vitro and in vivo evaluations.
Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on the thin-film hydration method, a common technique for liposome (B1194612) preparation.[2]
Materials:
-
This compound (TAIII)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, DSPC, and DSPE-PEG2000 in a mixture of chloroform and methanol in a round-bottom flask. A common molar ratio is 8:2:2 for DSPC:DSPE-PEG2000:TAIII.[15]
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and create unilamellar vesicles, sonicate the liposomal suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposomal suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Store the prepared liposomes at 4°C.
Protocol for Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the liposomal suspension with deionized water or PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.
-
3.2.2. Encapsulation Efficiency and Drug Loading
-
Method: Centrifugation or dialysis to separate the encapsulated drug from the free drug.
-
Procedure (Centrifugation Method):
-
Place a known amount of the liposomal formulation in a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the liposomes.
-
Carefully collect the supernatant containing the unencapsulated (free) this compound.
-
Disrupt the liposome pellet using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of this compound in the supernatant and the disrupted pellet using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
Protocol for In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Place a known volume of the this compound-loaded liposome formulation into a dialysis bag (with a suitable molecular weight cut-off, e.g., 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, optionally containing a small amount of surfactant like Tween 80 to maintain sink conditions) in a beaker placed on a magnetic stirrer at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol for In Vitro Cellular Uptake Study
-
Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry using a fluorescently labeled liposome.
-
Procedure (CLSM):
-
Prepare fluorescently labeled liposomes by incorporating a lipophilic dye (e.g., Rhodamine B or DiI) into the lipid film during preparation.
-
Seed cancer cells (e.g., HepG2) in a glass-bottom dish and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled liposomes for various time points (e.g., 1, 4 hours).
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Visualize the cellular uptake of the liposomes using a confocal microscope.
-
Protocol for In Vivo Antitumor Efficacy Study
-
Animal Model: Nude mice bearing subcutaneous xenografts of a human cancer cell line (e.g., HepG2).
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the nude mice.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomly divide the mice into treatment groups (e.g., PBS control, free this compound, this compound-loaded liposomes).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dosing schedule.
-
Monitor the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology.
Signaling Pathways of this compound in Cancer Cells
This compound exerts its anti-cancer effects by modulating several key signaling pathways.[1][6][16]
Caption: this compound signaling pathways in cancer cells.
Experimental Workflow for this compound Liposome Development
The following diagram illustrates a typical workflow for the development and evaluation of this compound-loaded liposomes.
Caption: Experimental workflow for liposomal this compound.
Conclusion
The development of advanced drug delivery systems, particularly liposomes, holds significant potential for overcoming the biopharmaceutical challenges of this compound and unlocking its full therapeutic potential. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of natural product drug delivery and cancer therapy. Further research into targeted and stimuli-responsive liposomal systems could lead to even more effective and safer this compound-based therapies.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-modified liposomes for tumor-targeting delivery of timosaponin AIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-modified liposomes for tumor-targeting delivery of timosaponin AIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effect and mechanisms of Timosaponin AIII across diverse cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Timosaponin B-II improves memory and learning dysfunction induced by cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. dovepress.com [dovepress.com]
- 13. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Timosaponin N solubility and stability issues
Welcome to the Technical Support Center for Timosaponin N. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). While specific data for this compound is limited, related timosaponins (AIII, BII, C) show good solubility in DMSO, often up to 100 mg/mL. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.
Q2: How should I store this compound powder and its stock solution?
A2:
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Stock Solution (in DMSO): For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening and what can I do?
A3: This is a common issue for hydrophobic compounds. Precipitation occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into a predominantly aqueous environment. The "solvent-shift" causes the compound to crash out of solution. Please refer to the Troubleshooting Guide below for detailed strategies to prevent this.
Q4: Is this compound stable in aqueous solutions?
Solubility Data for Related Timosaponins
Quantitative solubility data for this compound is not widely published. However, the following table summarizes the solubility of closely related timosaponins in common laboratory solvents, which can serve as a useful reference.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| Timosaponin AIII | DMSO | 125 mg/mL | 168.71 mM | Ultrasonic treatment may be needed. Use fresh DMSO. |
| Timosaponin BII | DMSO | 100 mg/mL | 108.57 mM | Ultrasonic treatment may be needed. Use fresh DMSO. |
| H₂O | 100 mg/mL | 108.57 mM | Ultrasonic treatment may be needed. | |
| Timosaponin C | DMSO | 100 mg/mL | 110.73 mM | Ultrasonic treatment may be needed. Use fresh DMSO. |
Troubleshooting Guide: Preventing Precipitation in Aqueous Buffers
Encountering precipitation when preparing aqueous working solutions of this compound is a frequent challenge. This guide provides a step-by-step approach to troubleshoot and mitigate this issue.
Issue: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Explanation | Suggested Solution |
| Rapid Solvent Polarity Shift | Adding the aqueous buffer directly to the DMSO stock or adding the stock too quickly causes a rapid, localized change in solvent polarity, leading to immediate precipitation. | Method of Addition: Always add the DMSO stock solution dropwise to the larger volume of the vigorously vortexing or stirring aqueous buffer. This ensures a more gradual and controlled dispersion. |
| Final Co-solvent Concentration is Too Low | The final percentage of DMSO in the aqueous solution is insufficient to maintain the solubility of this compound at the desired concentration. | Increase Co-solvent: Increase the final concentration of DMSO. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent, as DMSO can be toxic at higher concentrations (typically >0.5%). |
| Low Intrinsic Aqueous Solubility | The desired final concentration of this compound exceeds its kinetic solubility limit in the aqueous buffer, even with a co-solvent. | Use Solubilizing Excipients: Consider formulating the working solution with solubilizing agents. Common strategies include using: • PEG300 and Tween-80: These are often used in combination for in vivo formulations. • Cyclodextrins (e.g., SBE-β-CD): These can encapsulate the hydrophobic molecule, increasing its aqueous solubility. |
| Buffer Composition | Components of the buffer (e.g., high salt concentration, proteins in cell culture media) can interact with this compound and reduce its solubility. | Optimize Buffer: If possible, test different buffer systems. For cell culture experiments, add the this compound stock solution to the media immediately before adding it to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and a diluted working solution in an aqueous buffer with minimal precipitation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C (short-term) or -80°C (long-term).
-
-
Working Solution Preparation (e.g., 20 µM in Aqueous Buffer):
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the DMSO stock solution briefly.
-
In a new sterile tube, add the final required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-by-drop.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Preliminary Assessment of this compound Stability
Objective: To perform a preliminary assessment of the stability of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
This compound working solution in the desired aqueous buffer
-
Incubator or water bath set to the desired temperature
-
pH meter
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation:
-
Prepare a fresh working solution of this compound in the aqueous buffer of interest (e.g., PBS pH 7.4) as described in Protocol 1.
-
Verify the pH of the solution.
-
Divide the solution into several aliquots in separate tubes.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC) to determine the initial concentration of this compound. This will serve as the baseline (100%).
-
-
Incubation:
-
Place the remaining aliquots at the desired storage condition (e.g., 4°C, room temperature, or 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one aliquot from the storage condition.
-
Analyze the sample using the same analytical method to determine the concentration of this compound remaining.
-
It is also advisable to look for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation profile under the tested conditions.
-
Visualizations
Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Workflow for assessing this compound stability.
Signaling Pathways
The following diagram illustrates some of the key signaling pathways reported to be modulated by Timosaponin AIII, a closely related compound to this compound, in the context of cancer.[1][2][3]
Caption: Key signaling pathways modulated by Timosaponin AIII.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Timosaponin N Experimental Conditions
Welcome to the technical support center for Timosaponin N. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also frequently referred to as Timosaponin AIII (TAIII), is a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides Bunge.[1][2] It is a bioactive compound with multiple reported pharmacological activities, including anti-inflammatory, anti-platelet aggregative, and anti-depressive effects.[3][4] In experimental research, it is most notably investigated for its potent anti-cancer properties, which include inducing apoptosis (programmed cell death), mediating autophagy, inhibiting cell proliferation, and suppressing tumor migration and invasion.[2][5]
Q2: How should I dissolve and store this compound?
A2: this compound is a white to off-white solid that is soluble in methanol, butanol, 80% ethanol, and aqueous pentanol; however, it is insoluble in water.[5] For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[6][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or -80°C for up to six months, protected from light.[3][8]
Q3: What are typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological effect being investigated. Generally, concentrations ranging from 1 µM to 50 µM are used in cell culture experiments.[1][9] For example, some studies have shown effects on non-small-cell lung cancer cells at concentrations as low as 1 µM, while higher concentrations (10 µM and 30 µM) were used to promote both autophagy and apoptosis.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is this compound cytotoxic to normal (non-cancerous) cells?
A4: Several studies suggest that this compound exhibits selective cytotoxicity towards tumor cells.[5][10] For instance, one study found that while it inhibited the viability of various colon cancer cell lines, it did not affect a non-cancerous colon cell line at concentrations up to 25 µM.[1] However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line to confirm its selectivity in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | This compound has poor water solubility. The final DMSO concentration in the cell culture media may be too low to maintain its solubility. | - Ensure the final DMSO concentration in your media does not exceed a level that is toxic to your cells (typically <0.5%).- Prepare a high-concentration stock solution in DMSO and add it to the media with vigorous vortexing.- Consider using a solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo studies, which may be adapted for in vitro use with appropriate controls.[3] |
| Inconsistent Results | - Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles).- Variability in cell passage number or confluency.- Inaccurate pipetting of the compound. | - Aliquot stock solutions and store them properly at -20°C or -80°C.[3][8]- Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment.- Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| High Toxicity in Control Cells | - The concentration of this compound is too high for the specific cell line.- The solvent (e.g., DMSO) concentration is too high. | - Perform a dose-response curve to determine the IC50 value and select a non-toxic concentration for your control cells.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells. |
| No Observed Effect | - The concentration of this compound is too low.- The incubation time is too short.- The compound has degraded. | - Increase the concentration of this compound based on a thorough literature review for your cell type or perform a dose-response study.- Extend the incubation time. Some effects may only be observable after 24, 48, or 72 hours.- Use a fresh aliquot of this compound from a properly stored stock solution. |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect |
| HCT116, HT-29, DLD-1 | Colorectal Cancer | MTT Assay | 6.25 - 200 µM | Dose-dependent inhibition of cell viability[1][9] |
| HeLa | Cervical Cancer | - | - | Induction of autophagy followed by apoptosis[11] |
| A549, H1299 | Non-small-cell lung cancer | - | 1 - 30 µM | 1 µM induced autophagy; 10 & 30 µM promoted autophagy and apoptosis[5] |
| HepG2 | Hepatocellular Carcinoma | - | 15 µM | Over 90% cell apoptosis[12] |
| Jurkat | T-cell acute lymphoblastic leukemia | - | - | Inhibition of PI3K/Akt/mTOR signaling pathway[12] |
| PC3, C4-2 | Prostate Cancer | CCK-8 Assay | 8, 12, 16 µM | Significant inhibition of cell viability[13] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
Signaling Pathways Affected by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Analysis
Caption: Standard workflow for this compound in vitro studies.
Troubleshooting Logicdot
References
- 1. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Timosaponin AIII: A novel potential anti-tumor compound from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timosaponin A-III induces autophagy preceding mitochondria-mediated apoptosis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Overcoming Timosaponin N Low Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the low bioavailability of Timosaponin N. Due to the limited availability of specific pharmacokinetic data for this compound, this guide utilizes data from the closely related and extensively studied analogues, Timosaponin AIII and Timosaponin BII, as representative examples.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of Timosaponins, including this compound, is primarily attributed to two main factors:
-
Poor Solubility: Timosaponins are known to have low aqueous solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Poor Permeability: These saponins (B1172615) exhibit low permeability across the intestinal epithelium.[2][3] This is partly due to their large molecular weight and efflux by transporters such as P-glycoprotein (P-gp), which actively pumps the compounds out of intestinal cells and back into the lumen.[2][3]
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several formulation strategies are employed to enhance the bioavailability of Timosaponins:
-
Lipid-Based Formulations: Encapsulating Timosaponins in lipid-based systems like liposomes or proliposomes can improve their solubility, protect them from degradation in the GI tract, and facilitate their transport across the intestinal membrane.
-
Nanoparticle Systems: Reducing the particle size to the nano-range can increase the surface area for dissolution, thereby improving the dissolution rate and subsequent absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility and dissolution rate.
-
Co-administration with P-gp Inhibitors: While not a formulation strategy per se, co-administering this compound with inhibitors of P-glycoprotein can reduce its efflux from intestinal cells, thereby increasing its net absorption.
Q3: What in vitro models are suitable for assessing this compound permeability?
A3: The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting human intestinal permeability.[4][5] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer with tight junctions and express key efflux transporters like P-gp, mimicking the intestinal barrier.[5]
Q4: What in vivo models are used to determine the pharmacokinetics of Timosaponins?
A4: The rat is a commonly used animal model for pharmacokinetic studies of Timosaponins. Both oral and intravenous administration routes are used to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and absolute bioavailability.[3][6] The in situ single-pass intestinal perfusion (SPIP) model in rats is also a valuable tool for studying intestinal permeability under more physiologically relevant conditions than in vitro models.
Troubleshooting Guides
In Vivo Pharmacokinetic Studies in Rats
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Suggestion |
| Low Bioavailability | This is the inherent challenge. Consider using a formulation strategy to enhance absorption (see FAQ 2). |
| Insufficient Dose | Review the literature for typical doses of analogous compounds like Timosaponin AIII (e.g., 20 mg/kg).[3] You may need to increase the dose, but be mindful of potential toxicity. |
| Analytical Method Not Sensitive Enough | Develop and validate a highly sensitive analytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ).[6] |
| Rapid Metabolism | Investigate the role of gut microbiota, as they are known to metabolize saponins.[7] Consider co-administration with antibiotics in a pilot study to assess the impact of gut flora. |
Issue 2: High variability in plasma concentrations between individual rats.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. |
| Differences in Food Intake | Fast rats overnight before the experiment to standardize GI tract conditions. |
| Variable Gut Microbiota | House animals in the same environment and use animals from the same supplier to minimize variations in gut flora. |
Caco-2 Permeability Assays
Issue 3: Inconsistent Caco-2 monolayer integrity (variable TEER values).
| Possible Cause | Troubleshooting Suggestion |
| Cell Culture Conditions | Strictly adhere to a standardized cell culture protocol, including seeding density, media changes, and incubation time (typically 21 days). |
| Incomplete Differentiation | Ensure cells have fully differentiated and formed tight junctions. Visually inspect monolayers for confluency. |
| Cytotoxicity of this compound | Perform a cytotoxicity assay (e.g., MTT assay) to determine a non-toxic concentration range for your permeability studies. |
Issue 4: High efflux ratio suggesting P-gp involvement, but no change with a P-gp inhibitor.
| Possible Cause | Troubleshooting Suggestion | | Ineffective Inhibitor Concentration | Ensure the P-gp inhibitor (e.g., verapamil) is used at a concentration known to be effective in Caco-2 cells. | | Involvement of Other Efflux Transporters | this compound may be a substrate for other efflux transporters like MRP2 or BCRP. Consider using inhibitors for these transporters. | | Experimental Artifact | Review your experimental protocol for any inconsistencies in buffer pH, incubation times, or analytical procedures. |
Liposomal Formulation Development
Issue 5: Low encapsulation efficiency of this compound in liposomes.
| Possible Cause | Troubleshooting Suggestion |
| Poor Lipid-Drug Interaction | Experiment with different lipid compositions (e.g., varying the type of phospholipid and cholesterol ratio). |
| Suboptimal Preparation Method | Optimize the preparation method (e.g., thin-film hydration, sonication time, extrusion cycles). |
| Drug Precipitation during Hydration | Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids. |
Quantitative Data Summary
Note: The following data for Timosaponin AIII and BII are presented as representative values for Timosaponins.
Table 1: Pharmacokinetic Parameters of Timosaponins in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Timosaponin AIII | 20 | 120.90 ± 24.97 | 8.0 | - | 9.18 | [3] |
| Timosaponin AIII | 6.8 | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | - | [1][8] |
| Timosaponin BII | - | - | - | - | ~1.1 | [7] |
Table 2: Caco-2 Permeability of Timosaponin AIII
| Direction | Apparent Permeability Coefficient (Papp) (cm/s) | Note | Reference |
| Basolateral to Apical (B-A) | 3.27 ± 0.64 x 10⁻⁶ | Efflux was abolished by a P-gp inhibitor | [3] |
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (225 ± 25 g).
-
Acclimatization: House rats in a controlled environment (22-24°C, 50% ± 10% humidity) with free access to food and water for at least one week.
-
Fasting: Fast rats for 12 hours prior to the experiment with free access to water.
-
Dosing:
-
Oral Group: Administer this compound (or its formulation) via oral gavage. The vehicle should be an aqueous solution.
-
Intravenous Group: Administer a sterile solution of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a suitable density.
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Transport Study:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Transport: Add the test solution containing this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
To investigate P-gp involvement, perform the B-A transport study in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway and points of inhibition by Timosaponins.
Experimental Workflow
Caption: Workflow for enhancing and evaluating this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biopharmaceutics and Pharmacokinetics of Timosaponin A-III by a Sensitive HPLC-MS/MS Method: Low Bioavailability Resulting from Poor Permeability and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of Timosaponin BII into Seven Characteristic Metabolites by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Timosaponin N toxicity and safety assessment
This technical support center provides essential information regarding the toxicity and safety assessment of Timosaponin N for researchers, scientists, and drug development professionals. Due to the limited availability of comprehensive toxicity data specifically for this compound, this guide incorporates data from closely related and well-studied timosaponins, such as Timosaponin AIII and Timosaponin BII, to provide a broader understanding of the safety profile of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a steroidal saponin, a type of natural compound. It has been identified in the rhizomes of Anemarrhena asphodeloides and has also been isolated from Yucca glauca.[1] It is one of several saponins (B1172615) found in Suanzaoren Decoction, a traditional Chinese medicine formula.[2]
Q2: Is there any available data on the cytotoxicity of this compound?
A2: Yes, there is published data on the in vitro cytotoxicity of this compound against specific cancer cell lines. It has shown cytotoxic activity against human promyelocytic leukemia (HL-60) cells and human lung carcinoma (A549) cells.[1][3]
Q3: What is the general safety profile of timosaponins?
A3: The safety profile of timosaponins can vary between different analogues. For example, Timosaponin AIII has demonstrated selective cytotoxicity towards tumor cells while being less harmful to non-transformed cells.[4] A clinical study on a topical formulation containing 0.25% Timosaponin AIII for anti-wrinkle treatment reported no dermatological toxicity in human subjects over 12 weeks. In contrast, other studies suggest that some timosaponins may have dose-dependent toxicity, with hepatotoxicity being a potential concern.
Q4: Are there any established LD50 or NOAEL values for this compound?
A4: Currently, there is no publicly available data on the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) specifically for this compound. However, a 28-day repeated-dose oral toxicity study on Timosaponin BII in rats established a NOAEL of 180 mg/kg.
Q5: What are the known mechanisms of toxicity for related timosaponins like Timosaponin AIII?
A5: Research on Timosaponin AIII suggests that its cytotoxic effects, particularly against cancer cells, are mediated through the induction of apoptosis (programmed cell death). This is achieved by activating pro-apoptotic pathways, including the inhibition of the mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Solubility | Timosaponins, being saponins, can have limited aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - For cell-based assays, ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. - Sonication may aid in the dissolution of the compound in the chosen solvent. |
| Inconsistent Cytotoxicity Results | - Cell line variability and passage number. - Inaccurate compound concentration. - Contamination of cell cultures. | - Use cell lines from a reliable source and maintain a consistent passage number for experiments. - Ensure accurate weighing and dilution of this compound. - Regularly test cell cultures for mycoplasma contamination. |
| High Cytotoxicity in Control Cells | - Solvent toxicity. - High concentration of the compound. | - Include a vehicle control (solvent only) to assess the effect of the solvent on cell viability. - Perform a dose-response study to determine the appropriate concentration range for your specific cell line. |
| Unexpected Biological Effects | - Off-target effects of the compound. - Purity of the this compound sample. | - Investigate potential off-target effects by consulting literature on similar saponins. - Verify the purity of your this compound sample using analytical techniques such as HPLC or mass spectrometry. |
Quantitative Toxicity Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Human promyelocytic leukemia (HL-60) | Cytotoxicity Assay | Inhibition of cell viability | 9.2 µM | [1][3] |
| Human lung carcinoma (A549) | Cytotoxicity Assay | Inhibition of cell viability | >20 µM | [1][3] |
Table 2: In Vivo Toxicity Data for a Related Timosaponin (Timosaponin BII)
| Compound | Species | Route of Administration | Duration | Key Findings | NOAEL | Reference |
| Timosaponin BII | Rat | Oral | 28 days | At 540 mg/kg: loose stools, slight deceleration of body weight growth, and a slight decrease in food consumption in females. Reversible treatment-related urinalysis findings. | 180 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Protocol 2: General Workflow for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This is a generalized workflow. The specific details of the study design should be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. mdpi.com [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Timosaponin N Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Timosaponin N from Anemarrhena asphodeloides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, a steroidal saponin (B1150181) from Anemarrhena asphodeloides, can be extracted using several methods. Conventional techniques include solvent extraction with methanol (B129727), ethanol (B145695), or hot water under reflux.[1][2] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction.[3][4][5][6] These advanced techniques often result in higher yields, reduced extraction times, and lower solvent consumption.[3][6][7]
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent is critical for achieving high extraction yields. Aqueous ethanol (50-80%) and methanol are commonly used and have demonstrated effectiveness.[1][8][9] For instance, refluxing with 75% ethanol has been reported for extracting timosaponins.[8] Water-saturated n-butanol is also frequently used in purification steps to separate saponins (B1172615) from other compounds.[7] The optimal solvent and concentration can depend on the specific extraction technique employed.
Q3: How can Timosaponin BII be converted to Timosaponin AIII, and is this relevant for this compound?
A3: Timosaponin BII is often more abundant in Anemarrhena asphodeloides than Timosaponin AIII.[10] Enzymatic hydrolysis using β-D-glycosidase can be employed to convert Timosaponin BII into Timosaponin AIII, significantly increasing the yield of the latter.[10][11][12] This process involves optimizing conditions such as pH, temperature, and enzyme concentration.[10][12] While this specific conversion relates to Timosaponin AIII, the principle of enzymatic modification of saponin structures is a valuable technique in this field and could be explored for interconversion of other timosaponins if their chemical structures allow.
Q4: What are the key parameters to optimize for improving extraction yield?
A4: To maximize this compound yield, several parameters should be optimized, depending on the chosen extraction method. These generally include:
-
Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.
-
Temperature: Higher temperatures can increase solubility and diffusion but may degrade thermolabile compounds.[13][14]
-
Extraction Time: Longer durations may increase yield up to a certain point, after which degradation or equilibrium may occur.[3]
-
Solvent-to-Material Ratio: A higher ratio can improve extraction but may also dilute the extract and increase solvent waste.[3]
-
For UAE: Ultrasonic power and frequency are crucial.[15][16]
-
For MAE: Microwave power and irradiation time need to be controlled.[17][18]
-
For Enzyme-Assisted Extraction: Enzyme concentration, pH, and hydrolysis time are key.[5][14][19]
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | Ensure you are using an appropriate solvent. 50-75% ethanol is often a good starting point.[8][9] Consider performing small-scale trials with different solvents (e.g., methanol, acetone-water mixtures) to determine the best option for your specific plant material.[20][21] |
| Inefficient Extraction Method | If using conventional methods like maceration or Soxhlet, consider switching to advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are known to improve saponin extraction efficiency and reduce time.[3][6][18] |
| Incorrect Extraction Parameters | Systematically optimize key parameters such as temperature, time, and solvent-to-material ratio. For UAE and MAE, also optimize power settings.[15][16][22] Refer to the quantitative data tables below for reported optimal conditions for similar saponins. |
| Incomplete Cell Wall Disruption | Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[7] UAE and MAE are particularly effective at disrupting plant cell walls, facilitating the release of intracellular components.[6][17] Enzyme-assisted extraction can also be used to specifically degrade cell wall components.[14][19] |
| Degradation of this compound | Avoid prolonged exposure to high temperatures, which can lead to the degradation of saponins.[7] MAE and UAE can often be performed at lower overall temperatures than traditional reflux extraction.[6] |
Problem 2: Poor Purity of the Extracted this compound
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Impurities | A preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether can remove lipids and other lipophilic compounds before the main saponin extraction.[7] |
| Ineffective Purification | Employ purification techniques after initial extraction. Macroporous resin chromatography (e.g., with HPD100 or AB-8 resin) is effective for purifying crude saponin extracts.[9][11][12] Subsequent separation by preparative liquid chromatography may be necessary to achieve high purity.[11] |
| Presence of Other Saponins | The crude extract will contain a mixture of different saponins.[23][24] High-resolution purification techniques like preparative HPLC are required to isolate this compound from other structurally similar saponins. |
Quantitative Data Summary
Table 1: Comparison of Saponin Extraction Yields with Different Solvents
| Plant Material | Saponin Type | Solvent | Extraction Method | Yield | Reference |
| Anemarrhena asphodeloides | Total Saponins | Hot Water | Reflux | >6% | [2] |
| Anemarrhena asphodeloides | Timosaponin BII | 50% Ethanol | Reflux | Optimized | [9] |
| Gac Seeds | Total Saponins | 100% Ethanol | MAE | ~100 mg AE/g | [22] |
| Gac Seeds | Total Saponins | 60% Ethanol | MAE | ~26 mg AE/g (defatted) | [22] |
Table 2: Optimized Parameters for Advanced Saponin Extraction Techniques
| Technique | Plant Material | Key Optimized Parameters | Resulting Yield | Reference |
| UAE | Gomphrena celosioides | Time: 33.6 min, Temp: 78.2°C, Ratio: 26.1:1 mL/g | 2.337% | [3] |
| UAE | Polyscias fruticosa | Time: 65 min, Temp: 60°C, Power: 185 W | 41.24 mg/g | [16] |
| Enzyme-Assisted | Camelia oleifera | Enzyme: 0.67%, Ratio: 16.82:1 mL/g, Temp: 58.14°C, Time: 1.89 h | 69.81 mg/g | [5] |
| MAE | Gac Seeds | Ratio: 30:1 mL/g, Power: 360 W, Time: 3 cycles (10s on, 15s off) | Optimized | [22] |
Experimental Protocols & Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins
This protocol is a generalized procedure based on methodologies for extracting saponins using UAE.[3][16]
-
Preparation of Material: Dry the rhizomes of Anemarrhena asphodeloides and grind them into a fine powder (e.g., 60-mesh).
-
Solvent Mixture: Prepare the optimized extraction solvent, for example, 70% ethanol in deionized water.
-
Extraction:
-
Weigh 2 g of the powdered plant material and place it in a conical flask.
-
Add the solvent at an optimized solvent-to-material ratio (e.g., 25:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters: Temperature (e.g., 60°C), time (e.g., 60 minutes), and ultrasonic power/frequency (e.g., 180 W, 40 kHz).
-
-
Filtration and Concentration:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract to remove the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude saponin extract.
-
-
Purification (Optional but Recommended):
-
Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column for purification.
-
Wash the column with water to remove impurities, then elute the saponins with a higher concentration of ethanol (e.g., 70-90%).
-
Collect the eluate and concentrate it to obtain the purified saponin fraction.
-
Protocol 2: Enzyme-Assisted Extraction of Saponins
This protocol is a generalized procedure based on methodologies for enzyme-assisted saponin extraction.[5][14]
-
Preparation of Material: Prepare finely powdered Anemarrhena asphodeloides rhizomes as described in the UAE protocol.
-
Enzymatic Hydrolysis:
-
Disperse the powdered sample (e.g., 2 g) in a buffer solution with an optimal pH for the chosen enzyme (e.g., pH 4.5-5.0 for cellulase).
-
Add the enzyme (e.g., cellulase) at a predetermined concentration (e.g., 0.7% v/w).
-
Incubate the mixture in a water bath at the optimal temperature (e.g., 55-60°C) for the specified hydrolysis time (e.g., 2-4 hours) with agitation.
-
-
Enzyme Inactivation: After hydrolysis, heat the mixture rapidly (e.g., to 100°C for 5-10 minutes) to inactivate the enzyme.
-
Extraction:
-
Add the primary extraction solvent (e.g., 70% ethanol) to the mixture.
-
Perform the extraction using a suitable method (e.g., stirring at room temperature or a short ultrasonic treatment).
-
-
Filtration and Concentration: Follow the same steps for filtration and concentration as described in the UAE protocol to obtain the crude extract.
-
Purification: Proceed with purification using techniques like macroporous resin chromatography.
References
- 1. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 3. biozoojournals.ro [biozoojournals.ro]
- 4. Optimization and Mathematical Description of Microwave-Assisted Extraction of Theasaponin [zrb.bjb.scut.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the pharmacokinetics of timosaponin AIII, timosaponin BIII, and mangiferin extracted from crude and salt-processed Anemarrhenae Rhizoma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of highly purified timosaponin AIII from rhizoma anemarrhenae through an enzymatic method combined with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Total Saponin Extraction from Polyscias fruticosa Roots Using the Ultrasonic-Assisted Method and Response Surface Methodology [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. mdpi.com [mdpi.com]
- 20. CA2564889C - A process for preparation of timosaponin b ii - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. Optimisation of the Microwave-Assisted Ethanol Extraction of Saponins from Gac (Momordica cochinchinensis Spreng.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides [mdpi.com]
- 24. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
Timosaponin N dose-response curve optimization
Welcome to the technical support center for Timosaponin N. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published studies, a general starting range for in vitro experiments is between 0.5 µM and 30 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For instance, in HepG2 cells, concentrations of 0.625, 1.25, and 2.5 µmol/L were found to be effective without causing significant cytotoxicity, while concentrations of 5 and 10 µmol/L showed significant cytotoxic activity[1]. In other cell lines, such as human no-small-cell lung cancer cells (A549 and H1299), concentrations as high as 10 µM and 30 µM have been used to induce autophagy and apoptosis[2].
Q2: How should I dissolve this compound for my experiments?
A2: this compound is a steroidal saponin. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing high variability in my dose-response results. What could be the cause?
A3: High variability in dose-response experiments with this compound can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and growth phase across all experiments.
-
Compound Stability: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Protocol: Standardize incubation times and ensure thorough mixing of the compound in the culture medium.
-
Purity of this compound: The purity of the compound can affect its biological activity. Use a high-purity grade of this compound from a reputable supplier.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, autophagy, and inflammation. These include the PI3K/Akt/mTOR, ERK1/2, NF-κB, and JNK pathways[2][3][4][5][6]. It can also activate the constitutive androstane (B1237026) receptor (CAR) by inhibiting the ERK1/2 signaling pathway[1].
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause: Cell line hypersensitivity.
-
Troubleshooting Step: Perform a broader dose-response curve starting from a much lower concentration (e.g., in the nanomolar range) to establish the IC50 for your specific cell line. Also, verify the final DMSO concentration in your culture medium.
Issue 2: Lack of a clear dose-response effect.
-
Possible Cause 1: The concentration range is too narrow or not in the active range for the specific cell line or endpoint.
-
Troubleshooting Step 1: Broaden the range of concentrations tested, ensuring it spans several orders of magnitude.
-
Possible Cause 2: The incubation time is not optimal.
-
Troubleshooting Step 2: Perform a time-course experiment to determine the optimal duration of treatment for the desired effect.
-
Possible Cause 3: The compound may have low bioavailability or be metabolized in your experimental system.
-
Troubleshooting Step 3: For in vivo studies, consider different administration routes or formulation strategies to enhance bioavailability. For in vitro studies, ensure the compound is stable in your culture medium over the duration of the experiment.
Data Presentation
Table 1: In Vitro Dose-Response Data for this compound in Various Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.625 - 10 µM | Increased expression of CYP2B6, MDR1, and CYP3A4. Significant cytotoxicity at 5 and 10 µM. | [1] |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis Assay | 15 µM | Over 90% cell apoptosis. | [3] |
| A549, H1299 (Non-small-cell lung cancer) | Autophagy/Apoptosis Assay | 1 µM - 30 µM | Autophagy at 1 µM; Apoptosis and autophagy at 10 µM and 30 µM. | [2] |
| Jurkat (T-cell acute lymphoblastic leukemia) | Apoptosis Assay | Concentration-dependent | Upregulation of Bax and downregulation of Bcl-2. | [3] |
| AGS, HGC27 (Gastric Cancer) | Cell Viability/Proliferation | Not specified | Inhibition of viability, proliferation, and migration. | [5] |
| HL-60 (Acute Myeloid Leukemia) | Apoptosis Assay | Dose-dependent | Induced apoptosis through caspase activation. | [6] |
Table 2: In Vivo Dosage Data for this compound
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Nude Mice | Not specified | Not specified | Induction of CYP2B10, MDR1, and CYP3A11 expression in liver tissues. | [1] |
| ICR Mice | Not specified | Not specified | Increased expression of CYP2B10 and MDR1. | [1] |
| Nude Mice (Gastric Cancer Model) | 5 mg/kg and 10 mg/kg | Intraperitoneal | Anti-gastric cancer ability. | [5] |
| Mice | 30 mg/kg | Not specified | Anti-depression activity. | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight[1].
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound activates CAR by inhibiting ERK1/2 phosphorylation.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Timosaponin N
Welcome to the technical support center for Timosaponin N. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which specific form is most commonly studied?
A1: this compound is a class of steroidal saponins (B1172615) isolated from the rhizome of Anemarrhena asphodeloides. The most extensively researched member of this class is Timosaponin AIII (TAIII), and it is often used as a representative compound for this group. TAIII has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.
Q2: What are the primary on-target effects of Timosaponin AIII in cancer research?
A2: Timosaponin AIII has been shown to exert its anti-tumor effects through multiple mechanisms. These include inducing apoptosis (programmed cell death), causing cell cycle arrest, mediating autophagy, and inhibiting cancer cell migration and invasion.[1][2] It also shows promise in reversing multidrug resistance in cancer cells.
Q3: What are the known off-target effects or toxicities associated with Timosaponin AIII?
A3: While Timosaponin AIII shows preferential cytotoxicity towards tumor cells, it can still affect normal cells, particularly at higher concentrations.[2][3][4] Off-target effects can manifest as cytotoxicity to non-cancerous cell lines. Some studies suggest that at high concentrations, TAIII might induce hepatotoxicity due to the activation of oxidative stress.[3] Additionally, its broad mechanism of action involves the modulation of multiple signaling pathways, which could be considered off-target effects depending on the desired therapeutic outcome.
Q4: How can I mitigate the off-target effects of Timosaponin AIII in my experiments?
A4: Mitigating off-target effects primarily involves three strategies:
-
Dose Optimization: Carefully determining the optimal concentration that maximizes the effect on cancer cells while minimizing toxicity to normal cells is crucial. This involves conducting thorough dose-response studies.
-
Combination Therapy: Using Timosaponin AIII in combination with other therapeutic agents, such as doxorubicin, can allow for lower, less toxic doses of each compound while achieving a synergistic anti-tumor effect.[4][5][6]
-
Formulation Strategies: Utilizing drug delivery systems, such as liposomes, can improve the therapeutic index of Timosaponin AIII by enhancing its solubility, stability, and potentially enabling targeted delivery to tumor tissues.[5][7][8]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal/control cell lines.
-
Possible Cause: The concentration of Timosaponin AIII is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) values for both your target cancer cell line and a relevant normal cell line. This will help you identify a therapeutic window where the concentration is effective against cancer cells but has minimal impact on normal cells. Refer to the "Experimental Protocols" section for a detailed IC50 determination protocol.
-
-
Possible Cause: The normal cell line is particularly sensitive to saponin-induced membrane disruption.
-
Solution: If dose optimization is insufficient, consider using a different normal cell line as a control. Alternatively, explore formulation strategies like liposomal encapsulation to potentially reduce non-specific membrane interactions.
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause: Poor solubility of Timosaponin AIII.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell seeding densities, passage numbers, and incubation times. Ensure all experimental replicates are treated identically.
-
Problem 3: Desired on-target effect is not observed.
-
Possible Cause: The concentration of Timosaponin AIII is too low.
-
Solution: Re-evaluate your dose-response curve. It's possible the effective concentration for your specific cell line and assay is higher than initially anticipated.
-
-
Possible Cause: The chosen cell line is resistant to Timosaponin AIII's mechanism of action.
-
Solution: Investigate the expression levels of key signaling proteins in your cell line that are known to be modulated by Timosaponin AIII (e.g., PI3K/AKT/mTOR pathway components). Consider using a different cell line that is known to be sensitive to TAIII.
-
Data Presentation
Table 1: Comparative IC50 Values of Timosaponin AIII in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Comments |
| HCT-15 | Human colorectal cancer | 6.1 | [1] |
| A549/Taxol | Taxol-resistant lung cancer | 5.12 | [1] |
| A2780/Taxol | Taxol-resistant ovarian cancer | 4.64 | [1] |
| HepG2 | Human hepatocellular carcinoma | 15.41 | |
| AsPC-1 | Human pancreatic cancer | 22.1 | [9] |
| CCD-18Co | Normal colon cells | Not significantly affected at concentrations up to 25 µM | [10] |
| CerEpi | Normal cervical epithelial cells | No significant effect on cell viability at concentrations up to 10 µM | [9] |
| MCF10A | Non-transformed breast epithelial cells | Relatively resistant to TAIII at the tested concentrations | [2] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of Timosaponin AIII that inhibits 50% of cell growth in both cancerous and normal adherent cell lines.
Materials:
-
Timosaponin AIII
-
DMSO (for stock solution)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of Timosaponin AIII in DMSO. Create a series of serial dilutions of Timosaponin AIII in complete medium at 2x the final desired concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Timosaponin AIII dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Timosaponin AIII concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Thin-Film Hydration for Liposome Formulation
This protocol describes a common method for preparing Timosaponin AIII-loaded liposomes to potentially improve its solubility and reduce off-target toxicity.[5]
Materials:
-
Timosaponin AIII
-
Phospholipids (e.g., DPPC - 1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
Procedure:
-
Lipid and Drug Dissolution: Dissolve DPPC and DSPE-PEG2000 in chloroform (e.g., at a 5:1 molar ratio). Dissolve Timosaponin AIII in methanol.
-
Mixing: Combine the lipid and Timosaponin AIII solutions in a round-bottom flask.
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at 60°C to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the film with PBS (pH 7.4) at 60°C. This will form a suspension of multilamellar vesicles.
-
Sonication: Sonicate the suspension to reduce the size of the liposomes and create unilamellar vesicles. The duration and power of sonication should be optimized for the desired particle size.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Key signaling pathways modulated by Timosaponin AIII.
Caption: Experimental workflow for IC50 determination of Timosaponin AIII.
Caption: Logical relationship of strategies to mitigate off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-modified liposomes for tumor-targeting delivery of timosaponin AIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Timosaponin AIII Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Timosaponin N: A Comparative Analysis Against Other Saponins in Oncology Research
In the landscape of natural product-derived anticancer agents, saponins (B1172615) have emerged as a promising class of compounds. Among these, Timosaponin N, also commonly referred to as Timosaponin AIII, has garnered significant attention for its potent cytotoxic and tumor-suppressive activities. This guide provides a detailed comparison of this compound with other notable saponins—Dioscin, Ginsenoside Rg3, Saikosaponin D, and Paris Saponin (B1150181) I—in the context of cancer therapy, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Efficacy of Saponins in Cancer Therapy
The anti-cancer potential of saponins is typically evaluated through their ability to inhibit cancer cell proliferation (cytotoxicity), induce programmed cell death (apoptosis), and suppress tumor growth in vivo. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and its counterparts.
Table 1: In Vitro Cytotoxicity (IC50) of Saponins Against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Saponin | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound (AIII) | HepG2 | Liver Cancer | 15.41[1] |
| A549/Taxol (Taxol-resistant) | Non-Small Cell Lung Cancer | 5.12[1] | |
| A2780/Taxol (Taxol-resistant) | Ovarian Cancer | 4.64[1] | |
| BT474 | Breast Cancer | ~2.5[2] | |
| MDA-MB-231 | Breast Cancer | Micromolar concentrations[2] | |
| H1299 | Non-Small Cell Lung Cancer | Not specified, effective at 10 & 30 µM[1] | |
| A549 | Non-Small Cell Lung Cancer | Not specified, effective at 4 µM[3] | |
| Dioscin | MDA-MB-435 | Melanoma | 2.6[4] |
| H14 | Lung Cancer | 0.8[4] | |
| HL60 | Leukemia | 7.5[4] | |
| HeLa | Cervical Cancer | 4.5[4] | |
| A2780 | Ovarian Cancer | 0.581 - 0.87[5] | |
| H1650 | Lung Adenocarcinoma | 1.7[6] | |
| PC9GR | Lung Adenocarcinoma | 2.1[6] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53[7] | |
| MCF-7 | ER-Positive Breast Cancer | 4.79[7] | |
| Ginsenoside Rg3 | HCT116, HT29, SW480 | Colorectal Cancer | Effective, specific IC50 not provided[8] |
| PC3 | Prostate Cancer | Effective at 50 µM[4] | |
| Saikosaponin D | DU145 | Prostate Cancer | 10[9] |
| MCF-7 | Breast Cancer | 7.31[10] | |
| T-47D | Breast Cancer | 9.06[10] | |
| A549 | Non-Small Cell Lung Cancer | 3.57[11] | |
| H1299 | Non-Small Cell Lung Cancer | 8.46[11] | |
| Paris Saponin I | SGC-7901 | Gastric Cancer | 1.12 µg/ml |
| PC-9 | Lung Adenocarcinoma | 1.21 µg/ml | |
| SKOV3 | Ovarian Cancer | Potent and selective cytotoxicity |
Table 2: In Vivo Anti-Tumor Activity of Saponins
This table summarizes the effectiveness of these saponins in reducing tumor growth in animal models, a critical step in preclinical drug development.
| Saponin | Cancer Model | Dosage | Tumor Growth Inhibition |
| This compound (AIII) | HCT-15 xenograft mice | Not specified | Inhibited tumor growth[1] |
| GBM8401 xenograft mice | Not specified | Suppressed tumor growth[1] | |
| Taxol-resistant A549/A2780 xenograft mice | 2.5 and 5 mg/kg | Inhibited tumor growth[12] | |
| B16-F10 melanoma lung metastasis model | Not specified | Significantly reduced metastatic nodules[13] | |
| NSCLC xenograft model | Not specified | Strong capacity to prevent tumor growth[3] | |
| Dioscin | Colon tumor xenograft model | Not specified | Inhibited tumor growth and angiogenesis[14] |
| Osteosarcoma xenograft model | Not specified | Significantly inhibited OS proliferation[15] | |
| Prostate cancer xenograft model | Not specified | Inhibited tumor growth[16] | |
| Ginsenoside Rg3 | Colorectal cancer orthotopic xenograft model | Not specified | Repressed tumor growth and stemness[17] |
| HCT116 colon cancer xenograft model | Not specified | Effectively inhibited tumor growth[18] | |
| NSCLC xenograft model | 10 mg/kg | Significantly reduced tumor volume and weight[19] | |
| Saikosaponin D | Medulloblastoma allograft mice | 10 mg/kg | ~70% tumor growth inhibition[20] |
| Gastric cancer xenograft model | Not specified | Significantly suppressed tumor growth[21] | |
| Paris Saponin I | SKOV3 ovarian cancer xenograft mice | Not specified | 66% (i.p.) and 52% (p.o.) tumor growth inhibition[22] |
| U14 cervical cancer ascites tumor model | Not specified | Significantly reduced ascites tumor cells[23] |
Mechanisms of Action: A Look at the Signaling Pathways
Saponins exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death. Below are diagrams illustrating the key pathways targeted by this compound and the other compared saponins.
Signaling Pathways Modulated by this compound (AIII)
This compound induces apoptosis and inhibits proliferation in cancer cells primarily through the PI3K/Akt/mTOR and MAPK signaling pathways. It is also known to induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).
Comparative Signaling Pathways of Other Saponins
While there is considerable overlap in the pathways targeted by different saponins, there are also notable distinctions.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section provides detailed methodologies for key assays used to evaluate the anti-cancer effects of saponins.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anti-cancer properties of a saponin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the saponin (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][24]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the saponin concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the saponin at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[1][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a serum-free medium or PBS at a concentration of 1x10⁷ cells/mL.[10]
-
Animal Model: Use 4-6 week old athymic nude mice (e.g., BALB/c-nu/nu).[10]
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the saponin (e.g., via intraperitoneal injection or oral gavage) at the predetermined doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (width² x length)/2.[20]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer types, often exhibiting high potency, especially in drug-resistant cell lines. Its mechanisms of action, primarily involving the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis, are well-documented. When compared to other prominent saponins such as Dioscin, Ginsenoside Rg3, Saikosaponin D, and Paris Saponin I, this compound holds its own as a potent anti-cancer agent. While each of these saponins has unique molecular targets and demonstrates efficacy in different cancer contexts, the collective evidence underscores the therapeutic potential of this class of natural compounds. Further head-to-head comparative studies and clinical investigations are warranted to fully elucidate their clinical utility in oncology. This guide provides a foundational framework for researchers to compare and further investigate these promising molecules.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]
- 3. 2.5. Flow cytometry for cell cycle analysis [bio-protocol.org]
- 4. Ginsenoside Rg3 suppresses the proliferation of prostate cancer cell line PC3 through ROS-induced cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The xenograft nude mouse model [bio-protocol.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Timosaponin AIII Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. physiology.elte.hu [physiology.elte.hu]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. benchchem.com [benchchem.com]
- 22. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
Comparative Efficacy of Timosaponin AIII and Other Saponins from Anemarrhena asphodeloides
A comprehensive review of the experimental data on the therapeutic potential of major steroidal saponins (B1172615) derived from the rhizomes of Anemarrhena asphodeloides.
Introduction
Timosaponins, a class of steroidal saponins isolated from the rhizomes of the medicinal plant Anemarrhena asphodeloides, have garnered significant attention in biomedical research for their diverse pharmacological activities. Among these, Timosaponin AIII (TAIII) has been extensively studied and is recognized for its potent anti-cancer, anti-inflammatory, and neuroprotective effects. This guide provides a detailed comparison of the efficacy of Timosaponin AIII with other notable saponins from the same plant, based on available experimental data. It is important to note that a search for "Timosaponin N" did not yield any specific scientific literature, suggesting it may be a rare compound or a non-standard designation. Therefore, this guide will focus on comparing Timosaponin AIII with other well-researched saponins from Anemarrhena asphodeloides, for which comparative data is available.
Comparative Efficacy: Timosaponin AIII vs. Other Timosaponins
Experimental evidence consistently demonstrates the potent and varied therapeutic activities of Timosaponin AIII across different disease models. While direct comparative studies with a wide range of other timosaponins are limited, some studies provide valuable insights into its relative efficacy.
Anti-Cancer Activity
Timosaponin AIII has been shown to exhibit significant cytotoxic effects against a variety of cancer cell lines.[1] Its anti-cancer activity is attributed to its ability to induce apoptosis, cell cycle arrest, and autophagy, as well as inhibit tumor cell migration and invasion.[2][3]
| Saponin | Cancer Cell Line | IC50 Value (µM) | Key Findings |
| Timosaponin AIII | HepG2 (Liver Cancer) | 15.41 (24h) | Induced over 90% apoptosis at 15 µM.[4] |
| MDA-MB-231 (Breast Cancer) | Not specified | Induces apoptosis through mTORC1 inhibition and ER stress.[5] | |
| A549 (Non-small-cell lung cancer) | Not specified | Inhibits migration and invasion.[6] | |
| HCT116 (Colon Cancer) | Not specified | Inhibits cell viability and proliferation.[6] | |
| Timosaponin BII | Various cancer cells | Less cytotoxic than TAIII | Shows little cytotoxic activity.[1][5] |
| Anemarsaponin P-S (New saponins) | HepG2 and SGC7901 | Compound 3: 43.90 (HepG2), 57.90 (SGC7901) | Displayed medium antiproliferative activities.[7][8] |
Anti-Inflammatory Activity
Timosaponin AIII has demonstrated potent anti-inflammatory effects in various models of inflammation. Its mechanism of action involves the inhibition of pro-inflammatory mediators and signaling pathways.
| Saponin | Model | Key Findings |
| Timosaponin AIII | LPS-induced lung inflammation in mice | Inhibited inflammatory responses, with potency slightly lower than dexamethasone.[9] |
| Timosaponin B and B-II | LPS-induced RAW 264.7 cells | Inhibited the expression of pro-inflammatory cytokine genes (IL-6, IL-1β, TNF-α, COX-2) and interfered with NO and ROS secretion. Timosaponin B-II was more potent than Timosaponin B.[10] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Timosaponin AIII are mediated through its modulation of multiple key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Timosaponin AIII Anti-Cancer Signaling
References
- 1. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 5. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Timosaponin N: A Comparative Analysis of its Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Timosaponin N, primarily focusing on its most studied active component, Timosaponin AIII, against established chemotherapy agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate an objective evaluation of its therapeutic potential.
Comparative Efficacy: Timosaponin AIII vs. Standard Chemotherapeutics
Timosaponin AIII has demonstrated significant cytotoxic effects across a range of cancer cell lines. The following tables summarize its inhibitory concentration (IC50) values in comparison to standard-of-care chemotherapy drugs used for lung, breast, and colorectal cancers. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence IC50 values.
Table 1: Comparative Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines
| Compound | A549 (NSCLC) | A549/Taxol (Taxol-resistant NSCLC) | H1299 (NSCLC) |
| Timosaponin AIII | ~10-30 µM | 5.12 µM[1] | ~10-30 µM |
| Cisplatin | Widely variable, typically 2-15 µM | Not directly compared | Widely variable, typically 2-10 µM |
| Paclitaxel | Widely variable, typically 0.01-0.1 µM | Not directly compared | Widely variable, typically 0.01-0.1 µM |
Table 2: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines
| Compound | BT474 | MDA-MB-231 |
| Timosaponin AIII | ~2.5 µM[2][3][4][5] | ~6 µM[2][3] |
| Doxorubicin | Widely variable, typically 0.01-1 µM | Widely variable, typically 0.01-1 µM |
| Paclitaxel | Widely variable, typically 0.001-0.1 µM | Widely variable, typically 0.001-0.1 µM |
Table 3: Comparative Cytotoxicity (IC50, µM) in Colorectal Cancer Cell Lines
| Compound | HCT-15 |
| Timosaponin AIII | 6.1 µM[1] |
| 5-Fluorouracil (5-FU) | Widely variable, typically 5-50 µM |
| Oxaliplatin | Widely variable, typically 1-10 µM |
Mechanisms of Anti-Tumor Action
Timosaponin AIII exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis, cell cycle arrest, and autophagy. These effects are mediated by the modulation of several key signaling pathways.
Signaling Pathways Modulated by Timosaponin AIII
Timosaponin AIII has been shown to inhibit pro-survival signaling pathways and activate pro-apoptotic pathways in cancer cells.
Caption: Signaling pathways modulated by Timosaponin AIII.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anti-tumor effects of compounds like this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or a control vehicle (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6][7][8][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 4. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
Timosaponin N: A Comparative Analysis with Known Inhibitors in Cancer-Related Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of Timosaponin N, more commonly referred to as Timosaponin AIII (TAIII), against established inhibitors of key cancer-related signaling pathways. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers investigating novel therapeutic agents.
Comparative Analysis of Inhibitory Activity
Timosaponin AIII has demonstrated significant inhibitory effects on several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This section provides a comparative overview of its potency, often measured by the half-maximal inhibitory concentration (IC50), against well-characterized inhibitors of the PI3K/Akt/mTOR, ERK, NF-κB, and c-Myc pathways.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the IC50 values of Timosaponin AIII and known inhibitors in various cancer cell lines. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions can influence IC50 values.
Table 1: PI3K/Akt/mTOR Pathway Inhibition
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| Timosaponin AIII | PI3K/Akt/mTOR | A549/Taxol (Lung Cancer) | 5.12 µM | [1] |
| A2780/Taxol (Ovarian Cancer) | 4.64 µM | [1] | ||
| BT474 (Breast Cancer) | ~2.5 µM | [2][3] | ||
| LY294002 | PI3Kα/δ/β | HCT116 (Colon Cancer) | ~15 µM | [4] |
| K562 (Leukemia) | ~10 µM | [4] | ||
| PI3Kα (cell-free) | 0.5 µM | [5][6][7] | ||
| Rapamycin | mTORC1 | HEK293 (Embryonic Kidney) | ~0.1 nM | [8] |
| Ca9-22 (Oral Cancer) | ~15 µM | [9] | ||
| MDA-MB-468 (Breast Cancer) | 0.1061 µM | [10] |
Table 2: ERK Pathway Inhibition
| Inhibitor | Target | Cell Line | Effect | Reference |
| Timosaponin AIII | MEK/ERK | A549/Taxol (Lung Cancer) | Inhibition of Ras/Raf/MEK/ERK pathway | [1] |
| MDA-MB-231 (Breast Cancer) | Suppression of HGF-induced sustained ERK activation | |||
| PD98059 | MEK1/2 | U937 (Leukemia) | Dose-dependent inhibition of ERK1/2 phosphorylation | |
| A549 (Lung Cancer) | Synergistic cytotoxic effect with other agents |
Table 3: NF-κB Pathway Inhibition
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| Timosaponin AIII | NF-κB | RAW 264.7 (Macrophage) | Suppression of NF-κB signaling | [1] |
| BAY 11-7082 | IκBα phosphorylation | HGC27 (Gastric Cancer) | 6.72 nM (48h) | [11] |
| MKN45 (Gastric Cancer) | 11.22 nM (48h) | [11] | ||
| Tumor cells (general) | 10 µM (TNFα-induced IκBα phosphorylation) | [12] |
Table 4: c-Myc Inhibition
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| Timosaponin AIII | c-Myc | Colorectal Cancer Cells | Downregulation of c-Myc expression | |
| 10058-F4 | c-Myc-Max dimerization | SKOV3 (Ovarian Cancer) | 4.4 µM | [13] |
| Hey (Ovarian Cancer) | 3.2 µM | [13] | ||
| REH (Leukemia) | 400 µM | |||
| Nalm-6 (Leukemia) | 430 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of inhibitors on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Timosaponin AIII and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Timosaponin AIII and the comparative inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[14][15][16][17][18]
Western Blotting for Protein Expression
This protocol is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-IκBα, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.[19][20][21][22]
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Timosaponin AIII or BAY 11-7082
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with different concentrations of Timosaponin AIII or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.[2][23][24][25][26]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Timosaponin AIII and a general experimental workflow for its comparative analysis.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Caption: ERK signaling pathway and inhibitor targets.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: c-Myc signaling pathway and inhibitor mechanisms.
Caption: Workflow for comparative analysis of inhibitors.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. benchchem.com [benchchem.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Timosaponin N Bioactivity: A Comparative Guide for Researchers
An objective analysis of Timosaponin N's performance across various experimental models, supported by experimental data and detailed protocols.
This compound, a steroidal saponin (B1150181) primarily isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of its bioactivity in various experimental models, offering researchers, scientists, and drug development professionals a comparative overview of its efficacy. The information presented herein is supported by quantitative data from multiple studies, detailed experimental methodologies, and visual representations of key signaling pathways.
Quantitative Bioactivity Data
The following table summarizes the cytotoxic effects of this compound (also reported as Timosaponin AIII) across a range of cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values. This data provides a quantitative comparison of its potency in different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.41 | [1] |
| HCT-15 | Colorectal Cancer | 6.1 | [1] |
| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | [1] |
| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | [1] |
| BT474 | Breast Cancer | Micromolar concentrations | [2] |
| MDAMB231 | Breast Cancer | Micromolar concentrations | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the experimental workflow for assessing its bioactivity and its impact on the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial in cell proliferation, survival, and inflammation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, this section provides detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HepG2, HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the concentration of this compound.
In Vivo Anti-tumor Efficacy in a Xenograft Mouse Model
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549/Taxol) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly divided into control and treatment groups.
-
Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at doses ranging from 2.5 to 20 mg/kg body weight, daily or on a specified schedule for a period of several weeks.[3] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Assessment of Anti-Inflammatory Activity
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators.
-
Cell Culture: Murine macrophage cell line RAW 264.7 or microglial cells are cultured in DMEM with 10% FBS.
-
Cell Seeding and Pre-treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant can be quantified using ELISA kits.
-
Data Analysis: The inhibitory effect of this compound on the production of inflammatory mediators is calculated and compared to the LPS-only treated group.
Evaluation of Neuroprotective Effects
This protocol investigates the potential of this compound to protect neuronal cells from damage.
-
Animal Model: A common model involves inducing neurotoxicity in mice or rats using agents like scopolamine (B1681570) or by inducing cerebral ischemia.
-
Treatment: this compound is administered to the animals for a specific duration before or after the induction of neuronal damage.
-
Behavioral Tests: Cognitive function and memory are assessed using behavioral tests such as the Morris water maze or passive avoidance test.
-
Biochemical Analysis: After the behavioral tests, brain tissues are collected to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and inflammation (e.g., pro-inflammatory cytokines).
-
Histological Examination: Brain sections can be stained to visualize neuronal damage and the protective effects of this compound.
-
Data Analysis: The results from behavioral, biochemical, and histological analyses are compared between the control, neurotoxin-treated, and this compound-treated groups to evaluate its neuroprotective efficacy.
Conclusion
The cross-validation of this compound's bioactivity across these diverse models demonstrates its potential as a multi-target therapeutic agent. Its consistent inhibitory effects on cancer cell proliferation, inflammation, and its neuroprotective properties are well-documented. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the pharmacological potential of this promising natural compound. The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt and MAPK/ERK signaling pathways, provides a solid foundation for its future development as a therapeutic agent.
References
- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 3. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Timosaponin N and its Analogs: A Preclinical Showdown with Conventional Drugs
In the landscape of preclinical drug discovery, natural compounds are increasingly scrutinized for their therapeutic potential. Among these, Timosaponin N and its analogs, primarily Timosaponin AIII and Timosaponin B-II, extracted from the rhizomes of Anemarrhena asphodeloides, have demonstrated significant bioactivity across a spectrum of diseases, including cancer, diabetes, and Alzheimer's disease. This guide provides a comparative analysis of these saponins (B1172615) against conventional therapeutic agents in preclinical settings, supported by experimental data and detailed methodologies.
Cancer: Timosaponin AIII vs. Conventional Chemotherapeutics
Timosaponin AIII (TAIII) has exhibited potent cytotoxic effects against various cancer cell lines, including those resistant to standard chemotherapies. Its performance has been notably evaluated in combination with or compared to conventional drugs like doxorubicin (B1662922) and paclitaxel.
Comparative Efficacy in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Combination Effect | Reference |
| HepG2 (Liver Cancer) | Timosaponin AIII | 15.41 | Synergistic with Doxorubicin | [1] |
| HepG2 (Liver Cancer) | Doxorubicin | Not explicitly stated | Synergistic with Timosaponin AIII | [2] |
| HCC-LM3 (Liver Cancer) | Timosaponin AIII | Lower IC50 with Doxorubicin | Synergistic with Doxorubicin | [2] |
| HCC-LM3 (Liver Cancer) | Doxorubicin | Lower IC50 with Timosaponin AIII | Synergistic with Timosaponin AIII | [2] |
| A549/Taxol (Taxol-Resistant Lung Cancer) | Timosaponin AIII | 5.12 | - | [1] |
| A2780/Taxol (Taxol-Resistant Ovarian Cancer) | Timosaponin AIII | 4.64 | - | [1] |
| HCT116 (Colon Cancer) | Timosaponin A3 | Dose-dependent inhibition | Enhances apoptotic effects of Doxorubicin and 5-FU | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay): [3]
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HT-29, DLD-1) and a non-cancerous colon cell line (CCD-18Co) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of Timosaponin A3 (0, 6.25, 12.5, 25, 50, 100, and 200 μM) for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
Xenograft Mouse Model: [4]
-
Animal Model: Female BALB/c-nude mice (5-6 weeks old).
-
Tumor Cell Implantation: 5 x 10^6 MDA-MB-231 human breast cancer cells were injected subcutaneously into the right flanks of the mice.
-
Treatment: Once tumors were established, mice were treated with Timosaponin AIII (e.g., 2.5 and 5 mg/kg body weight) or a vehicle control, typically via intraperitoneal injection, for a specified duration (e.g., 24 days).
-
Outcome Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised, and protein expression analysis was performed.
Signaling Pathways in Cancer
Timosaponin AIII exerts its anti-cancer effects by modulating several key signaling pathways, often targeting mechanisms of cell survival, proliferation, and drug resistance.
Caption: Timosaponin AIII's anti-cancer mechanism.
Diabetes: Timosaponin B-II vs. Rosiglitazone (B1679542) in Diabetic Nephropathy
Timosaponin B-II (TB-II) has been investigated for its protective effects against diabetic complications, particularly diabetic nephropathy. Preclinical studies have compared its efficacy to the conventional anti-diabetic drug, rosiglitazone.
Comparative Efficacy in an Alloxan-Induced Diabetic Mouse Model[5][6]
| Parameter | Control (Diabetic) | Timosaponin B-II (50 mg/kg) | Timosaponin B-II (100 mg/kg) | Rosiglitazone (10 mg/kg) |
| Blood Glucose (mmol/L) | 21.15 | 13.53 | 7.92 | 7.19 |
| Serum Creatinine (µmol/L) | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Blood Urea Nitrogen (mmol/L) | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Total Cholesterol (mmol/L) | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Triglycerides (mmol/L) | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| IL-6 (pg/mL) | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| TNF-α (pg/mL) | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Alloxan-Induced Diabetic Nephropathy Mouse Model: [5][6][7][8][9][10]
-
Animal Model: Male ICR or Kunming mice.
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of alloxan (B1665706) monohydrate (e.g., 60-200 mg/kg body weight) dissolved in a saline solution. Mice are often fasted prior to injection to increase the sensitivity of pancreatic β-cells.
-
Confirmation of Diabetes: Blood glucose levels are measured after a set period (e.g., 72 hours). Mice with fasting blood glucose levels above a certain threshold (e.g., 11.1 mmol/L or 200 mg/dL) are considered diabetic.
-
Treatment: Diabetic mice are treated with Timosaponin B-II, rosiglitazone, or a vehicle control for a specified duration (e.g., 4 weeks).
-
Outcome Assessment: At the end of the treatment period, blood and urine samples are collected for biochemical analysis (glucose, creatinine, BUN, lipids, inflammatory cytokines). Kidney tissues are collected for histopathological examination.
Signaling Pathways in Diabetic Nephropathy
Timosaponin B-II appears to ameliorate diabetic nephropathy by targeting inflammatory and metabolic signaling pathways.
Caption: Timosaponin B-II's mechanism in diabetic nephropathy.
Alzheimer's Disease: this compound vs. Donepezil (B133215)
Mechanistic Comparison
| Feature | This compound (and analogs) | Donepezil |
| Primary Target | Amyloid-β (Aβ) production and aggregation | Acetylcholinesterase (AChE) |
| Mechanism of Action | Modulates Amyloid Precursor Protein (APP) processing, suppressing β-cleavage and preferentially lowering Aβ42 production.[11] | Reversible inhibitor of AChE, increasing the availability of acetylcholine (B1216132) in the synaptic cleft.[12][13][14][15][16] |
| Effect on Aβ Pathology | Directly reduces Aβ42 levels in the brain.[11] | May indirectly reduce Aβ accumulation by decreasing the conversion of APP to Aβ and reducing beta-secretase activity.[13][14] |
| Effect on Tau Pathology | Some saponins have shown to inhibit tau hyperphosphorylation. | No direct effect on tau pathology. |
| Neurotransmitter Modulation | Not a primary mechanism. | Increases acetylcholine levels.[12][13][14][15][16] |
| Other Effects | Stimulates neurite outgrowth. | May have anti-inflammatory effects and improve cerebral blood flow.[12] |
Experimental Protocols
APP/PS1 Mouse Model of Alzheimer's Disease: [11][17][18][19][20]
-
Animal Model: Transgenic mice expressing human mutant forms of Amyloid Precursor Protein (APP) and Presenilin-1 (PS1). These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Treatment: Mice are treated with the investigational compound (e.g., this compound) or a control vehicle over a specified period.
-
Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze or novel object recognition task.
-
Biochemical and Histological Analysis: After the treatment period, brain tissue is collected to measure Aβ plaque load, levels of different Aβ species (Aβ40, Aβ42), and markers of neuroinflammation and synaptic integrity.
Contrasting Signaling Pathways in Alzheimer's Disease
The therapeutic strategies of this compound and Donepezil target different aspects of Alzheimer's disease pathology.
Caption: Contrasting mechanisms of this compound and Donepezil.
Conclusion
Preclinical evidence suggests that this compound and its analogs hold significant promise as therapeutic agents for cancer, diabetes, and Alzheimer's disease. In oncology, Timosaponin AIII demonstrates potent cytotoxicity, even in drug-resistant cell lines, and acts synergistically with conventional chemotherapeutics. In the context of diabetic complications, Timosaponin B-II shows comparable or superior efficacy to rosiglitazone in ameliorating renal damage and improving metabolic parameters in animal models. For Alzheimer's disease, while direct comparative efficacy studies are needed, the mechanism of action of timosaponins, targeting the root cause of amyloid pathology, presents a compelling alternative to the symptomatic approach of current drugs like donepezil. Further research, including head-to-head preclinical trials and eventual clinical evaluation, is warranted to fully elucidate the therapeutic potential of these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timosaponin B-II ameliorates diabetic nephropathy via TXNIP, mTOR, and NF-κB signaling pathways in alloxan-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and advances in mouse models of diabetic nephropathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 8. ijmcmed.org [ijmcmed.org]
- 9. jobrc.org [jobrc.org]
- 10. journalajmah.com [journalajmah.com]
- 11. cyagen.com [cyagen.com]
- 12. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 13. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Timosaponin N Extraction Methods
For researchers and pharmaceutical professionals vested in the therapeutic potential of Timosaponin N, a steroidal saponin (B1150181) from Anemarrhena asphodeloides, selecting an optimal extraction method is a critical first step. This guide provides a head-to-head comparison of various extraction techniques, offering insights into their efficiency, environmental impact, and suitability for different research and development scales. The information is based on available experimental data for total saponins (B1172615) from Anemarrhena asphodeloides, which serves as a proxy for this compound extraction efficiency.
Comparative Analysis of Extraction Methods
The selection of an extraction method hinges on a balance between yield, processing time, solvent consumption, and scalability. Below is a summary of key quantitative data for different extraction techniques. It is important to note that direct comparative studies for this compound are limited; therefore, data for total saponin extracts are presented as a comparative benchmark.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Saponins | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | 70-95% Ethanol or Hot Water | 70-100 | 2-4 hours | >6% | Simple, well-established | Time-consuming, high solvent and energy consumption |
| Ultrasound-Assisted Extraction (UAE) | 70-80% Ethanol | 40-60 | 20-40 minutes | Potentially higher than conventional | Reduced extraction time and solvent use, suitable for thermolabile compounds | Equipment cost, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Ethanol | Variable | 5-15 minutes | Generally high, rapid extraction | Extremely fast, reduced solvent volume | Requires specialized equipment, potential for uneven heating |
| Enzyme-Assisted Extraction (EAE) | Aqueous buffer | 40-60 | 2-4 hours (incubation) | High, specific | Environmentally friendly, high specificity | Cost of enzymes, longer incubation times |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent | 40-60 | Variable | High purity | Green solvent, high selectivity | High initial investment, complex operation |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from studies on saponin extraction from Anemarrhena asphodeloides and can be adapted for the specific isolation of this compound.
Conventional Solvent Extraction (Heat Reflux)
This traditional method relies on the principle of increasing the solubility of the target compounds in a solvent at its boiling point.
Protocol:
-
Preparation: Air-dry and powder the rhizomes of Anemarrhena asphodeloides.
-
Extraction: Place the powdered material in a round-bottom flask with a solvent (e.g., 75% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Reflux: Heat the mixture to the boiling point of the solvent and maintain reflux for 2-4 hours.
-
Filtration: Cool the mixture and filter to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude saponin extract.
-
Purification: The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Preparation: Mix the powdered rhizomes with a suitable solvent (e.g., 80% ethanol) in a beaker.
-
Sonication: Immerse the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Control: Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 250 W), and temperature (e.g., 50°C).
-
Extraction: Sonicate for a predetermined time (e.g., 30 minutes).
-
Post-Extraction: Filter the mixture and concentrate the extract as described in the conventional method.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and release of intracellular components.
Protocol:
-
Preparation: Place the powdered plant material and a suitable solvent in a microwave-safe extraction vessel.
-
Irradiation: Set the microwave power (e.g., 500 W) and extraction time (e.g., 10 minutes).
-
Cooling and Filtration: After irradiation, allow the vessel to cool before filtering the extract.
-
Concentration: Remove the solvent to obtain the crude extract.
Enzyme-Assisted Extraction (EAE)
EAE uses specific enzymes to hydrolyze the plant cell wall components, facilitating the release of target compounds.
Protocol:
-
Enzymatic Pre-treatment: Suspend the powdered rhizomes in a buffer solution at an optimal pH and temperature for the chosen enzyme (e.g., cellulase (B1617823) or pectinase).
-
Incubation: Add the enzyme and incubate the mixture for 2-4 hours with agitation.
-
Extraction: Following enzymatic treatment, perform solvent extraction (e.g., with ethanol) which will be more efficient.
-
Filtration and Concentration: Process the extract as described in the previous methods.
Visualization of Extraction Workflows
To further elucidate the procedural differences, the following diagrams illustrate the general workflows for conventional and modern extraction techniques.
Caption: General workflow for conventional solvent extraction of this compound.
Caption: General workflow for modern assisted extraction methods like UAE and MAE.
Conclusion
The choice of an extraction method for this compound from Anemarrhena asphodeloides requires careful consideration of various factors. Conventional methods are simple and require no specialized equipment, making them suitable for preliminary studies. However, for higher efficiency, reduced environmental impact, and scalability, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction present significant advantages in terms of time and solvent savings. Enzyme-Assisted Extraction offers a green and highly specific alternative, though the cost of enzymes may be a consideration. For industrial-scale production where purity is paramount, Supercritical Fluid Extraction stands out as a superior, albeit capital-intensive, option. Further research focusing on the direct comparative analysis of these methods for this compound extraction is warranted to establish definitive optimal conditions.
Replicating Timosaponin AIII's Anti-Cancer Efficacy: A Comparative Guide to Previous Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key findings from previous studies on the anti-cancer properties of Timosaponin AIII (TSAIII). It aims to facilitate the replication of these findings by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing the underlying molecular pathways. Timosaponin AIII, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant potential as an anti-neoplastic agent by influencing a variety of cellular processes including proliferation, apoptosis, and autophagy.
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of Timosaponin AIII across various cancer cell lines as reported in prior research. This data offers a baseline for comparing the efficacy of TSAIII in different cancer models.
Table 1: Cytotoxicity of Timosaponin AIII (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [1] |
| HCT-15 | Colorectal Cancer | Not specified, but effective | Not specified | [1] |
| A375-S2 | Melanoma | Not specified, but effective | Not specified | [1] |
| MG63 | Osteosarcoma | Not specified, but effective | Not specified | [1] |
| A549 | Non-small-cell lung cancer | Not specified, but effective | Not specified | [1] |
| Jurkat | T-cell acute lymphoblastic leukemia | Not specified, but effective | Not specified | [1] |
| BT474 | Breast Cancer | ~2.5 | 24 | [2][3] |
| MDA-MB-231 | Breast Cancer | ~5 | 24 | [3] |
| H1299 | Non-small-cell lung cancer | <4 | 48 | [3] |
| A549 | Non-small-cell lung cancer | <4 | 48 | [3] |
| SPC-A1 | Non-small-cell lung cancer | <4 | 48 | [3] |
| LLC | Mouse Lewis Lung Carcinoma | <4 | 48 | [3] |
Table 2: Pro-Apoptotic and Cell Cycle Effects of Timosaponin AIII
| Cell Line | Effect | Key Molecular Changes | Concentration (µM) | Citation |
| HeLa | Apoptosis | Cytochrome c release, Caspase activation | Not specified | [1] |
| HCT-15 | Apoptosis | DNA fragmentation, Caspase activation, Cleaved-PARP ↑, Bcl-xL ↓, Bcl-2 ↓ | Not specified | [1] |
| A375-S2 | Apoptosis, G0/G1 arrest | Cleavage-caspase 3 ↑ | Not specified | [1] |
| HepG2 | Apoptosis | Cytochrome c release, Caspase-3, 7, 8, 9 activation, Bcl-2 ↓, Mcl-1 ↓ | 15 | [1] |
| MG63 | Apoptosis | Caspase 3, 7 activation, PARP expression regulation | Not specified | [1] |
| A549 | Apoptosis, G0/G1 arrest | Not specified | Not specified | [1] |
| Jurkat | Apoptosis | Bax ↑, Bcl-2 ↓ | Not specified | [1] |
| MDA-MB-231 | G2/M arrest, Apoptosis | CyclinB1 ↓, Cdc2 ↓, Cdc25C ↓, p-H2A.X ↑, p-p38 ↑ | 15 | [4] |
| MCF7 | G2/M arrest, Apoptosis | CyclinB1 ↓, Cdc2 ↓, Cdc25C ↓, p-H2A.X ↑, p-p38 ↑ | 15 | [4] |
| H1299 | Ferroptosis | ROS ↑, Iron accumulation, MDA production ↑, GSH depletion | 4 | [3] |
| A549 | Ferroptosis | ROS ↑, Iron accumulation, MDA production ↑, GSH depletion | 4 | [3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability.[5][6]
Materials:
-
Timosaponin AIII stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
MTT solvent (e.g., DMSO, or isopropanol (B130326) with 0.04 N HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Timosaponin AIII in complete medium. Replace the medium in the wells with 100 µL of the prepared Timosaponin AIII dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control to determine the IC50 value.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry is used to quantify apoptosis (e.g., using Annexin V/PI staining) and analyze cell cycle distribution (using propidium (B1200493) iodide staining).
Materials:
-
Timosaponin AIII-treated and control cells
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Binding Buffer
-
PBS
Procedure for Apoptosis Analysis:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI, and incubate in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.
Procedure for Cell Cycle Analysis:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Molecular Mechanisms
Timosaponin AIII exerts its anti-cancer effects by modulating multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]
- 3. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Timosaponin Bii | C45H76O19 | CID 44191234 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synergistic Power of Timosaponin N: A Comparative Guide for Researchers
Timosaponin N, a steroidal saponin (B1150181) primarily isolated from the rhizome of Anemarrhena asphodeloides, has garnered significant attention in oncological research for its multifaceted anti-tumor properties. While its standalone efficacy is noteworthy, a growing body of evidence highlights its potent synergistic effects when combined with conventional chemotherapeutic agents and other natural compounds. This guide provides a comprehensive comparison of these synergistic interactions, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in harnessing the full therapeutic potential of this compound.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound (often referred to as Timosaponin AIII in the literature) in combination with various anti-cancer agents has been quantitatively assessed across different cancer cell lines. The primary metric for evaluating synergy is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Synergism with Doxorubicin (B1662922) in Hepatocellular Carcinoma
Studies have demonstrated a significant synergistic effect when this compound is combined with doxorubicin (DOX) in treating hepatocellular carcinoma (HCC). This combination not only enhances the cytotoxic effects on cancer cells but also allows for a reduction in the required dose of DOX, potentially mitigating its cardiotoxic side effects.
Table 1: In Vitro Synergism of this compound and Doxorubicin in HCC Cells
| Cell Line | DOX:this compound Molar Ratio | Effect Level (Inhibition) | Combination Index (CI) | Reference |
| HepG2 | 1:1 | 50% | < 1 | [1][2] |
| HepG2 | 1:2 | 50% | < 1 | [1][2] |
| HepG2 | 1:4 | 50% | < 1 | [1][2] |
| HepG2 | 1:1 | 75% | < 1 | [1] |
| HepG2 | 1:2 | 75% | < 1 | [1] |
| HepG2 | 1:4 | 75% | < 1 | [1] |
| HepG2 | 1:1 | 90% | < 1 | [1] |
| HepG2 | 1:2 | 90% | < 1 | [1] |
| HepG2 | 1:4 | 90% | < 1 | [1] |
| HCC-LM3 | 1:1 | 50% | < 1 | [1] |
| HCC-LM3 | 1:2 | 50% | < 1 | [1] |
| HCC-LM3 | 1:4 | 50% | < 1 | [1] |
A novel Timosaponin AIII-based multifunctional liposomal delivery system was developed to co-deliver DOX and this compound, demonstrating significant synergistic cytotoxicity in both HepG2 and HCC-LM3 cell lines.[1][2]
Enhanced Efficacy with 5-FU and Doxorubicin in Colorectal Cancer
In colorectal cancer cells, this compound has been shown to enhance the apoptotic effects of both 5-Fluorouracil (5-FU) and doxorubicin. This synergy is linked to the inhibition of the c-Myc oncogene by this compound.[3]
Table 2: Enhanced Apoptotic Effect of Chemotherapy with this compound in Colorectal Cancer Cells
| Cell Line | Combination | Observed Effect | Reference |
| HCT116 | This compound + 5-FU | Enhanced Apoptosis | [3] |
| HCT116 | This compound + Doxorubicin | Enhanced Apoptosis | [3] |
Synergistic Cytotoxicity with Ginsenosides in Osteosarcoma
The combination of this compound with certain ginsenosides, such as Rg1, exhibits synergistic cytotoxic effects against human osteosarcoma cells. This combination promotes caspase-dependent apoptosis and reduces the metastatic potential of cancer cells.[4]
Table 3: Synergistic Effects of this compound and Ginsenoside Rg1 in Osteosarcoma Cells
| Cell Line | Combination | Key Outcomes | Reference |
| MG63 | This compound + Ginsenoside Rg1 | Synergistic Cytotoxicity, Induced Caspase-Dependent Apoptosis, Decreased MMP-2 & MMP-9 Expression | [4] |
| U2OS | This compound + Ginsenoside Rg1 | Decreased MMP-2 & MMP-9 Expression | [4] |
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
Objective: To determine the cytotoxicity of individual compounds and their combinations and to quantify the level of synergy.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with a series of concentrations of this compound, the partner compound (e.g., Doxorubicin), and their combinations at constant molar ratios. A control group receives only the vehicle.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated for 10 minutes.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. This method is based on the median-effect equation.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, the partner compound, or their combination for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins in signaling pathways.
Protocol:
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3, PARP, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Synergy
The synergistic effects of this compound with other compounds are often rooted in their combined impact on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Workflow for assessing the synergistic effects of this compound.
The combination of this compound with ginsenoside Rg1 has been shown to synergistically inhibit osteosarcoma cell metastasis by downregulating key signaling pathways.[4]
Caption: Inhibition of MAPK pathway by this compound and Ginsenoside Rg1.
In many cancer types, this compound exhibits synergy with chemotherapeutic agents by co-regulating the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation.[5]
Caption: Co-inhibition of PI3K/Akt and Ras/Raf pathways by combination therapy.
References
- 1. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Timosaponin N's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic targets of Timosaponin N (also known as Timosaponin AIII) and its performance against established alternative therapies. The information is supported by experimental data to aid in research and drug development decisions.
Overview of this compound and its Therapeutic Targets
This compound, a steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides, has demonstrated significant anti-tumor potential in a variety of cancer cell lines.[1] Its therapeutic effects are primarily attributed to its ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Preclinical studies have identified several key targets and mechanisms of action, including the induction of apoptosis and autophagy, and the inhibition of tumor growth and metastasis.
The primary signaling pathways affected by this compound are:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
Ras/Raf/MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. This compound can suppress this pathway, contributing to its anti-cancer effects.
Comparative Analysis of Therapeutic Performance
To provide a comprehensive understanding of this compound's potential, this section compares its preclinical efficacy with established drugs that target the PI3K/AKT/mTOR and MEK/ERK pathways.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and representative alternative drugs in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Target Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Timosaponin AIII) | PI3K/AKT/mTOR, MEK/ERK | A549/Taxol (NSCLC) | 5.12 | [2][3] |
| A2780/Taxol (Ovarian) | 4.64 | [2][3] | ||
| HCT-15 (Colorectal) | 6.1 | [2] | ||
| HepG2 (Hepatocellular) | 15.41 | [1][2] | ||
| Alpelisib (PI3Kα inhibitor) | PI3K/AKT/mTOR | PIK3CA-mutant cell lines | Varies (nM range) | [4] |
| Taselisib (PI3Kα, δ, γ inhibitor) | PI3K/AKT/mTOR | HNSCC cell lines | Varies (nM range) | [4] |
| Trametinib (MEK1/2 inhibitor) | Ras/Raf/MEK/ERK | BRAF V600E-mutant melanoma | Varies (nM range) | [5] |
| Cobimetinib (MEK1 inhibitor) | Ras/Raf/MEK/ERK | BRAF/KRAS-mutant cell lines | ~0.9 (biochemical IC50) | [5] |
Clinical Efficacy of Alternative Therapies
The following tables summarize the clinical trial data for established drugs targeting the PI3K/AKT/mTOR and MEK/ERK pathways in specific cancer types where this compound has shown preclinical activity.
Hepatocellular Carcinoma (HCC) - Standard of Care: Sorafenib
| Metric | Sorafenib | Placebo | Reference |
| Median Overall Survival (OS) | 10.7 - 15.1 months | 7.9 months | [6][7] |
| Time to Progression (TTP) | 4.2 - 5.5 months | 2.8 months | [7] |
| Objective Response Rate (ORR) | 2% - 11% | 1% | [8] |
Non-Small Cell Lung Cancer (NSCLC) - Standard of Care: Pemetrexed-based Chemotherapy
| Metric | Pemetrexed-based Regimens | Non-Pemetrexed Regimens | Reference |
| Median Overall Survival (OS) | 8.9 - 15.91 months | ~11.08 months | [9][10][11] |
| Median Progression-Free Survival (PFS) | 4.37 - 5.09 months | ~3.23 months | [10][11] |
| Objective Response Rate (ORR) | 16% - 45% | ~18.32% | [9][10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and the points of intervention for alternative therapies.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Ras/Raf/MEK/ERK signaling pathway and points of inhibition.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for validating the therapeutic targets of a compound like this compound.
Caption: Workflow for therapeutic target validation.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to validate the therapeutic targets of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a control vehicle (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[12]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[12]
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[14][15]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[15]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14][16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, p-ERK, total AKT, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates promising anti-cancer activity in preclinical models by targeting key signaling pathways, including PI3K/AKT/mTOR and Ras/Raf/MEK/ERK. Its in vitro potency is within a micromolar range, which is less potent than many targeted inhibitors that are effective at nanomolar concentrations. However, this compound's ability to modulate multiple pathways simultaneously may offer a broader spectrum of anti-cancer activity.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Head-to-head preclinical studies comparing this compound with approved inhibitors in the same cancer models would provide more definitive comparative data. Additionally, in vivo studies and toxicological assessments are crucial next steps to determine its safety and efficacy profile for potential clinical development. This guide provides a foundational comparison to inform such future investigations.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Pemetrexed (Alimta): a new antifolate for non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemetrexed as first-line therapy for non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Timosaponin N
Immediate Safety and Handling Precautions
Before handling Timosaponin N, it is crucial to be familiar with its potential hazards. Based on data for analogous compounds, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For operations with a risk of significant exposure, impervious clothing may be necessary.[1]
-
Respiratory Protection: If working with the powdered form or generating aerosols, use a suitable respirator in a well-ventilated area, preferably a fume hood.[1][2]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][5]
This compound Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any known hazard classifications (e.g., "Harmful if swallowed," "Aquatic Toxin").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Professional Disposal:
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. Ensure adequate ventilation. For large spills, contact your institution's EHS office.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information for related compounds, which should be considered as indicative for this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Hazard Statements | Disposal Precautionary Statement |
| Timosaponin A1 | 68422-00-4 | C₃₃H₅₄O₈ | 578.78 g/mol | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Timosaponin AIII | 41059-79-4 | C₃₉H₆₄O₁₃ | 740.92 g/mol | Harmful if swallowed (H302) | P501: Dispose of contents/container in accordance with local regulation.[3] |
| Saponins (general) | 8047-15-2 | Not Applicable | Not Applicable | Causes serious eye irritation (H319), May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Timosaponin N
This document provides comprehensive safety protocols and operational guidance for the handling of Timosaponin N in a laboratory setting. Given the limited specific data for this compound, this guide is based on the safety information for the closely related and well-studied compound, Timosaponin AIII. Researchers should treat this compound with the same precautions as outlined below.
Hazard Identification and Safety Precautions
This compound is classified with hazards analogous to similar saponins. It is harmful if swallowed, can cause serious eye irritation, and may lead to respiratory irritation. Additionally, it is very toxic to aquatic life with long-lasting effects.[1] All laboratory personnel must be thoroughly trained in handling hazardous chemicals and be familiar with emergency procedures before working with this compound.
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Codes |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2] | P264, P270, P301+P312, P330, P501 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | P280, P305+P351+P338 |
| May cause respiratory irritation | P261, P304+P340 | |
| Very toxic to aquatic life | Acute Aquatic Toxicity (Category 1)[1] | P273, P391 |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to minimize exposure risk. The following table outlines the required PPE for various laboratory operations involving this compound.
PPE Requirements Table
| Laboratory Operation | Minimum PPE Requirements | Enhanced Precautions (for splash or aerosol risk) |
| Weighing and Aliquoting (Solid) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields | - Chemical splash goggles- Face shield- Use of a ventilated balance enclosure or chemical fume hood |
| Solution Preparation | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields | - Chemical splash goggles- Face shield- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Standard laboratory coat- Nitrile gloves- Safety glasses | - Use of a biological safety cabinet (BSC) |
| Animal Handling and Dosing | - Disposable gown- Double nitrile gloves- Safety glasses with side shields- N95 respirator | - Chemical splash goggles- Face shield |
Operational and Disposal Plans
A systematic approach to handling ensures safety at every stage, from receiving the compound to its final disposal.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the container is clearly labeled. Log the chemical into the laboratory's inventory system.
-
Storage : Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, refer to the manufacturer's recommendations, which are often at -20°C for powder or -80°C in solvent.[1]
-
Preparation of Stock Solutions :
-
Perform all weighing and solution preparation in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the risk of spills.
-
Prepare solutions by slowly adding the solvent to the pre-weighed this compound to avoid splashing.
-
-
Administration in Experiments :
-
When adding the compound to cell cultures or administering it to animals, wear the appropriate PPE as detailed in the table above.
-
Handle all treated animals and their waste as potentially hazardous.
-
-
Decontamination :
-
Wipe down all work surfaces with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) after each use.
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection : Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[1][3]
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol describes a common experiment to determine the cytotoxic effects of this compound on cancer cells, based on methodologies used for Timosaponin AIII.[4]
Objective : To assess the dose-dependent cytotoxic effect of this compound on a human cancer cell line (e.g., HepG2) using a colorimetric MTT assay.[3]
Materials :
-
This compound
-
Human hepatocellular carcinoma cells (HepG2)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Methodology :
-
Cell Seeding : Seed HepG2 cells into 96-well plates at a density of 3 x 10³ cells per well and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM).[3]
-
Replace the existing medium in the 96-well plates with the medium containing the different concentrations of this compound.
-
-
Incubation : Incubate the treated cells for a specified period, typically 24 to 48 hours.[3][4]
-
MTT Assay :
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate cell viability as a percentage of the control (untreated) cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway Modulation
Timosaponin AIII, a proxy for this compound, has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and autophagy.[5] One of the critical pathways inhibited by Timosaponin AIII is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[1]
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
